L18I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H51N11O8 |
|---|---|
Poids moléculaire |
898.0 g/mol |
Nom IUPAC |
3-[7-[3-[2-[2-[2-[4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H51N11O8/c48-43-41-42(32-13-15-35(16-14-32)66-34-10-2-1-3-11-34)53-58(44(41)50-30-49-43)33-9-5-19-55(27-33)47(62)38-29-56(54-52-38)20-22-64-24-26-65-25-23-63-21-6-8-31-7-4-12-36-37(31)28-57(46(36)61)39-17-18-40(59)51-45(39)60/h1-4,7,10-16,29-30,33,39H,5-6,8-9,17-28H2,(H2,48,49,50)(H,51,59,60)/t33-,39?/m1/s1 |
Clé InChI |
PQIHIELQKZACPK-LXJLEQQOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
L18I: A Technical Guide to its Mechanism of Action in BTK Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. The emergence of resistance to covalent BTK inhibitors, frequently through mutations at the C481 residue, has necessitated the development of novel therapeutic strategies. L18I is a potent, second-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both wild-type and ibrutinib-resistant mutant BTK. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. This compound leverages the ubiquitin-proteasome system to catalytically eliminate BTK, offering a promising approach to overcome acquired resistance in B-cell lymphomas.
Introduction: The Rationale for BTK Degradation
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] The covalent inhibitor ibrutinib (B1684441), which targets Cysteine 481 in the BTK active site, has transformed the treatment landscape for various B-cell malignancies.[3] However, a significant clinical challenge is the development of acquired resistance, most commonly through a C481S mutation that abrogates the covalent binding of ibrutinib.[3]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[4] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[4] This offers a powerful strategy to overcome resistance mechanisms that rely on mutations within the drug-binding site.
This compound is a heterobifunctional PROTAC designed to specifically target BTK for degradation.[5][6] It comprises three key components: a ligand that binds to BTK (derived from ibrutinib), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from lenalidomide), and a chemical linker that connects the two.[6][7] This design allows this compound to effectively degrade both wild-type BTK and, crucially, the ibrutinib-resistant C481S mutant.[5][7]
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the formation of a ternary complex between BTK, this compound, and the E3 ubiquitin ligase Cereblon (CRBN).[7] This proximity, induced by the bifunctional nature of this compound, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the surface of BTK.[8] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[8]
Quantitative Data: In Vitro Degradation and Anti-Proliferative Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective degradation of BTK and its subsequent impact on cancer cell proliferation.
Degradation of BTK Mutants
This compound has been shown to effectively degrade several clinically relevant BTK mutants at the C481 position in HeLa cells. The half-maximal degradation concentration (DC50) values are summarized below.
| BTK Mutant | DC50 (nM) in HeLa cells |
| C481S | < 50 |
| C481T | < 50 |
| C481G | < 50 |
| C481W | < 50 |
| C481A | < 50 |
| Data sourced from Sun et al., Leukemia, 2019.[5] |
Anti-Proliferative Activity in Lymphoma Cell Lines
The degradation of BTK by this compound translates to potent anti-proliferative effects in various B-cell lymphoma cell lines, including those harboring the ibrutinib-resistant C481S mutation.
| Cell Line | BTK Status | This compound GI50 (nM) | Ibrutinib GI50 (nM) |
| HBL-1 | C481S | ~28 | ~700 |
| Mino | Wild-type | Significantly more potent than ibrutinib | - |
| Z138 | Wild-type | Significantly more potent than ibrutinib | - |
| Data for HBL-1 sourced from Sun et al., Cell Research, 2018, for the precursor P13I, with this compound showing similar or improved potency.[3] Data for Mino and Z138 indicates superior performance of this compound over ibrutinib as reported by Sun et al., 2019.[5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for BTK Degradation
This protocol describes the detection and quantification of BTK protein levels in cells following treatment with this compound.
Materials:
-
Lymphoma cell lines (e.g., HBL-1, Mino, Ramos)
-
This compound compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-p-PLCγ-2, anti-PLCγ-2, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 24, 36, or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities and normalize to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
Materials:
-
Lymphoma cell lines
-
This compound compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Normalize the data to vehicle-treated control cells to determine the percentage of cell viability and calculate the GI50 value.
In Vivo Tumor Xenograft Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
HBL-1 cells (expressing C481S BTK)
-
Matrigel
-
This compound compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HBL-1 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 30 or 100 mg/kg) or vehicle control to the respective groups via intraperitoneal (IP) injection daily for a specified period (e.g., 14 days).
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm BTK degradation).
Signaling Pathway Analysis
The degradation of BTK by this compound leads to the downregulation of downstream signaling pathways that are critical for B-cell survival and proliferation. Western blot analysis has shown that this compound treatment in C481S BTK-expressing HBL-1 cells leads to a dose-dependent decrease in the phosphorylation of key signaling molecules, including PLCγ-2, ERK1/2, and p38.[9]
References
- 1. leitir.is [leitir.is]
- 2. mdpi.com [mdpi.com]
- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the L18I PROTAC: Structure, Synthesis, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven degradation of target proteins. L18I is a potent PROTAC designed to target Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling. This molecule has demonstrated significant efficacy in degrading both wild-type BTK and, notably, the C481S mutant, which confers resistance to the covalent BTK inhibitor ibrutinib. This technical guide provides a comprehensive overview of the this compound PROTAC, detailing its molecular structure, synthesis, mechanism of action, and the experimental protocols for its characterization.
Core Structure of this compound
This compound is a heterobifunctional molecule meticulously designed and synthesized to induce the degradation of BTK. Like all PROTACs, its structure consists of three fundamental components: a warhead for binding the target protein, a ligand for recruiting an E3 ubiquitin ligase, and a chemical linker that tethers the two.
-
Target Protein Ligand (Warhead): The component of this compound that binds to BTK is IBT6A , a derivative of the well-established BTK inhibitor, ibrutinib. Crucially, it is a reversible binder, a modification made to facilitate the catalytic nature of the PROTAC.[1][2]
-
E3 Ubiquitin Ligase Ligand: this compound hijacks the cellular degradation machinery by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3] This is achieved through a Lenalidomide-Br moiety, an analog of the immunomodulatory drug lenalidomide (B1683929), which is known to bind to CRBN.[2]
-
Linker: Connecting the BTK warhead and the CRBN ligand is a Propargyl-PEG3-alcohol based linker.[1][2] The length and composition of the polyethylene (B3416737) glycol (PEG) linker are optimized to facilitate the formation of a stable ternary complex between BTK, this compound, and CRBN.
The resulting chemical entity has a molecular formula of C₄₇H₅₁N₁₁O₈ and a molecular weight of approximately 897.98 g/mol .[2][4]
| Component | Chemical Moiety | Target |
| Target Ligand | IBT6A (Ibrutinib derivative) | Bruton's Tyrosine Kinase (BTK) |
| E3 Ligase Ligand | Lenalidomide-Br | Cereblon (CRBN) |
| Linker | Propargyl-PEG3-alcohol | Connects Target and E3 Ligands |
Mechanism of Action: Targeted Protein Degradation
The function of this compound is not to inhibit BTK's enzymatic activity directly, but to tag it for destruction by the cell's own quality control system, the ubiquitin-proteasome system (UPS).
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to a BTK protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[5]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BTK protein.
-
Proteasomal Recognition: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[6]
-
Degradation: The proteasome unfolds and degrades the poly-ubiquitinated BTK protein into small peptides.
-
Recycling: this compound is then released and can engage another BTK protein and E3 ligase, repeating the cycle. This catalytic activity allows for potent degradation at sub-stoichiometric concentrations.
Quantitative Data Summary
This compound has been characterized by its potent ability to induce the degradation of BTK, particularly the clinically relevant C481S mutant.
| Parameter | Value | Cell Line | Target | Reference |
| DC₅₀ | 29 nM | HBL-1 | BTK C481S | [6][7] |
| Tumor Growth Inhibition | Significant | HBL-1 Xenograft | BTK C481S | [8] |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of this compound required to degrade 50% of the target protein.
-
Tumor Growth Inhibition: this compound demonstrated significant anti-tumor effects in a mouse xenograft model using HBL-1 cells, which harbor the BTK C481S mutation.[8]
Experimental Protocols
The following sections outline the methodologies for the synthesis and characterization of this compound, compiled from primary literature and standard biochemical practices.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the three core components followed by their conjugation. The final key step typically involves a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the warhead and E3 ligase-linker moieties.
Protocol: Final CuAAC Conjugation
-
Reactant Preparation: Dissolve the alkyne-functionalized BTK warhead (IBT6A-CO-ethyne) and the azide-functionalized E3 ligase-linker construct (Lenalidomide-C3-PEG3-N3) in an appropriate solvent such as DMF or a mixture of t-BuOH/H₂O.
-
Catalyst Addition: Add a copper(II) sulfate (B86663) (CuSO₄) solution and a reducing agent, such as sodium ascorbate, to the reaction mixture to generate the active Cu(I) catalyst in situ.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the final this compound compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for BTK Degradation
This protocol is used to quantify the reduction in BTK protein levels within cells following treatment with this compound.
Protocol: BTK Degradation Assay
-
Cell Culture: Plate HBL-1 cells (or other relevant cell lines) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 1000 nM) for a specified duration (e.g., 24 or 36 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control to determine the percentage of remaining BTK relative to the vehicle control.
In Vivo Xenograft Model
This protocol outlines the procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject HBL-1 cells (harboring the BTK C481S mutation) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Prepare the this compound formulation for intraperitoneal (i.p.) injection (e.g., in a solution of DMSO, PEG300, Tween-80, and saline). Administer this compound daily at specified doses (e.g., 30 mg/kg or 100 mg/kg) for the duration of the study (e.g., 14 days).[8] The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blot to confirm BTK degradation in vivo).
Conclusion
This compound is a highly effective BTK-targeting PROTAC that leverages the CRBN E3 ligase to induce potent degradation of both wild-type and C481S mutant BTK. Its well-defined structure, comprising a reversible ibrutinib-based warhead, a PEG linker, and a lenalidomide ligand, enables the formation of a productive ternary complex essential for its catalytic mechanism. The detailed protocols provided herein offer a framework for the synthesis and rigorous evaluation of this compound and similar PROTAC molecules, facilitating further research and development in the field of targeted protein degradation.
References
- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Overcoming Ibrutinib Resistance: The Role of Targeted Degradation via L18I
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The advent of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by ibrutinib (B1684441), has revolutionized the treatment landscape for several B-cell malignancies. However, the emergence of acquired resistance, primarily through mutations in the BTK gene, presents a significant clinical challenge. This technical guide addresses a common misconception regarding the nature of "L18I" in this context. This compound is not a resistance-conferring mutation but rather a second-generation Proteolysis Targeting Chimera (PROTAC) designed to overcome ibrutinib resistance. This document provides an in-depth analysis of the molecular mechanisms of ibrutinib resistance, the innovative approach of targeted protein degradation using BTK-PROTACs like this compound, and the experimental methodologies used to evaluate these next-generation therapeutics.
The Challenge of Ibrutinib Resistance
Ibrutinib is a first-in-class, irreversible BTK inhibitor that covalently binds to the cysteine residue at position 481 (C481) in the active site of BTK.[1][2] This irreversible binding blocks the downstream signaling of the B-cell receptor (BCR) pathway, which is crucial for the proliferation and survival of malignant B-cells.[2] Despite its remarkable efficacy, a significant portion of patients eventually develop resistance to ibrutinib.
The Gatekeeper Mutation: BTK C481S
The most prevalent mechanism of acquired resistance to ibrutinib is a single point mutation in the BTK gene, leading to the substitution of cysteine with serine at position 481 (C481S).[2] This mutation prevents the covalent binding of ibrutinib to BTK, thereby rendering the inhibitor significantly less potent.[2] While ibrutinib can still reversibly bind to the C481S mutant, the interaction is much weaker, leading to the reactivation of BCR signaling and subsequent disease progression.[2][3]
Other Mechanisms of Resistance
Less frequently, other mutations in BTK have been identified in ibrutinib-resistant cases, including T474I and L528W.[2] Additionally, mutations in the gene encoding for Phospholipase Cγ2 (PLCγ2), a key downstream signaling molecule of BTK, can also lead to ibrutinib resistance.[1][4][5] These PLCγ2 mutations are often gain-of-function, allowing for BCR signaling to proceed even in the presence of effective BTK inhibition.[4]
This compound: A PROTAC Approach to Overcome Resistance
The limitations of traditional inhibitors in the face of target mutations have spurred the development of alternative therapeutic strategies. One of the most promising is the use of Proteolysis Targeting Chimeras (PROTACs).
What are PROTACs?
PROTACs are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[6][7] A PROTAC consists of three key components:
-
A "warhead" that binds to the target protein (in this case, BTK).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7]
This compound: A Second-Generation BTK Degrader
This compound is a second-generation BTK-PROTAC developed to overcome ibrutinib resistance.[2][8] It is an advancement over its predecessor, P13I.[3][9] The this compound molecule is composed of:
-
BTK Ligand: A moiety derived from ibrutinib that binds to the active site of BTK.[10]
-
E3 Ligase Ligand: A derivative of lenalidomide (B1683929) or pomalidomide (B1683931) that recruits the cereblon (CRBN) E3 ubiquitin ligase.[2][10]
-
Linker: A polyethylene (B3416737) glycol (PEG)-based linker connecting the two ligands.[10]
Unlike ibrutinib, which only inhibits BTK, this compound and other BTK-PROTACs lead to the complete removal of the BTK protein from the cell, including the C481S mutant form.[2][8] This degradation mechanism is effective even when the binding affinity of the warhead is reduced due to mutation, as the catalytic nature of the PROTAC allows a single molecule to induce the degradation of multiple target protein molecules.[6]
Quantitative Data on Ibrutinib Resistance and this compound Efficacy
The following tables summarize key quantitative data comparing the efficacy of ibrutinib and BTK-PROTACs against wild-type and mutant BTK.
Table 1: Inhibitory and Degradation Concentrations of Ibrutinib and BTK-PROTACs
| Compound | Target | Metric | Concentration | Cell Line/System | Reference |
| Ibrutinib | Wild-Type BTK | IC50 | 0.5 nM | In vitro kinase assay | [1][11] |
| Ibrutinib | C481S BTK | IC50 | ~1 µM | C481S mutant cell model | [8][12] |
| P13I | Wild-Type BTK | DC50 | ~10 nM | Ramos cells (3-day incubation) | [13] |
| P13I | C481S BTK | IC50 | ~30 nM | HBL1 cells with C481S overexpression | [13] |
| This compound | C481S BTK | DC50 | < 30 nM | HBL1 cells | [2][9] |
| MT-802 | Wild-Type BTK | DC50 | ~9.1 nM | NAMALWA cells | [14] |
| MT-802 | C481S BTK | DC50 | ~14.9 nM | XLA cells | [14] |
IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. DC50 (Half-maximal degradation concentration) refers to the concentration of a PROTAC that results in 50% degradation of the target protein.
Experimental Protocols
Evaluating the efficacy of BTK-PROTACs like this compound involves a series of key in vitro experiments.
Western Blotting for BTK Degradation
This is the primary assay to confirm the mechanism of action of a PROTAC.
Objective: To quantify the levels of BTK protein in cells following treatment with a BTK-PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture a relevant B-cell lymphoma cell line (e.g., Ramos, TMD8, or HBL-1 cells engineered to express BTK C481S) to approximately 80% confluency. Treat the cells with varying concentrations of the BTK-PROTAC (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, or 24 hours).[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.[4]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4][5]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour at room temperature.[5] Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[5] A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[15] Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BTK signal to the loading control signal to determine the percentage of BTK degradation relative to the vehicle-treated control.
Cell Viability Assay
Objective: To determine the effect of BTK inhibitors and degraders on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Seed B-cell lymphoma cells into 96-well plates at an appropriate density.[16]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., ibrutinib, this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours.[17]
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit like CellTiter-Glo.[16][18]
-
Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizing the Pathways and Processes
Signaling Pathways
The following diagram illustrates the B-cell receptor signaling pathway and the points of intervention for ibrutinib, the effect of the C481S mutation, and the mechanism of action of a BTK-PROTAC like this compound.
Caption: BCR signaling pathway, ibrutinib action, and this compound PROTAC mechanism.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating a BTK-PROTAC.
Caption: Experimental workflow for evaluating BTK-PROTACs.
Conclusion
The emergence of ibrutinib resistance, predominantly through the BTK C481S mutation, has necessitated the development of novel therapeutic strategies. The BTK-PROTAC this compound represents a paradigm shift from occupancy-driven inhibition to event-driven degradation. By hijacking the cell's ubiquitin-proteasome system, this compound can effectively eliminate both wild-type and mutant BTK, thereby overcoming a key mechanism of clinical resistance. The data and experimental protocols outlined in this guide provide a framework for the continued research and development of targeted protein degraders as a potent new class of therapeutics for B-cell malignancies and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 6. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 14. PROTACpedia - PROTACS on 29851337 [protacdb.weizmann.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. In vitro, in vivo and ex vivo characterization of ibrutinib: a potent inhibitor of the efflux function of the transporter MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of L18I in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant therapeutic challenge. A key player in the activation and signaling of various immune cells implicated in autoimmunity is Bruton's tyrosine kinase (BTK). L18I, a novel proteolysis-targeting chimera (PROTAC), offers a promising therapeutic strategy by mediating the targeted degradation of BTK. This technical guide provides an in-depth overview of the therapeutic potential of this compound in autoimmune diseases, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.
Introduction to this compound: A BTK-Degrading PROTAC
This compound is a heterobifunctional molecule designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate BTK. It consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1] Unlike traditional BTK inhibitors that only block the kinase activity, this compound removes the entire protein, potentially offering a more profound and durable therapeutic effect and mitigating resistance mechanisms.[1]
Quantitative Preclinical Efficacy of this compound
The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| Parameter | Cell Type/Model | Value | Reference |
| EC50 (BTK Degradation) | Primary Murine B-cells | 15.36 nM | [1] |
| DC50 (BTK Degradation) | HBL-1 cells (C481S BTK mutant) | ~30 nM | |
| BTK Degradation | THP-1 human monocytic cells | Effective degradation observed | [1] |
| BTK Degradation | CD11b+Ly6Chi and CD11b+Ly6Clo monocytes (in vivo) | Effective degradation observed | [1] |
| Table 1: In Vitro and In Vivo Degradation Efficiency of this compound. |
| Animal Model | Key Findings | Reference |
| BM12-induced Lupus Model | - Decreased serum levels of IgM and IgG autoantibodies- Reduced levels of anti-dsDNA and anti-nuclear antibodies (ANA)- Attenuated immune complex deposition in glomeruli | [1] |
| Pristane-induced Diffuse Alveolar Hemorrhage (DAH) Model | - More effective than Ibrutinib in restoring a normal immune cell microenvironment in the lung- Alleviated symptoms of DAH | [1] |
| Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models. |
Signaling Pathways and Mechanism of Action
This compound Mechanism of Action: BTK Degradation
This compound functions as a PROTAC, inducing the degradation of BTK through the ubiquitin-proteasome system. This process involves the formation of a ternary complex between this compound, BTK, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.
Caption: this compound-mediated degradation of BTK via the ubiquitin-proteasome system.
BTK Signaling in B-cells
In B-cells, BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, culminating in B-cell proliferation, differentiation, and antibody production.
References
Unraveling the Impact of L18I on B-Cell Malignancies: A Technical Guide
A comprehensive examination of the preclinical data, mechanism of action, and experimental methodologies for a novel therapeutic candidate in hematological cancers.
Introduction
B-cell malignancies, a diverse group of cancers arising from B lymphocytes, represent a significant challenge in oncology.[1] These cancers, which include various forms of lymphoma and leukemia, are often characterized by the aberrant activation of signaling pathways that promote cell survival and proliferation.[2][3] The B-cell receptor (BCR) signaling pathway is a critical regulator of B-cell development and function, and its dysregulation is a common driver of B-cell malignancies.[4][5][6][7] This has led to the development of targeted therapies that inhibit key components of this pathway, such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K).[5][8][9]
This technical guide focuses on L18I, a novel investigational agent, and its therapeutic potential in the context of B-cell malignancies. While direct public information on "this compound" is not available, this document will synthesize the known effects and mechanisms of similar targeted inhibitors on B-cell cancers, providing a framework for understanding the potential action of such a molecule. We will delve into the preclinical evidence, explore the intricate signaling pathways involved, and provide detailed experimental protocols relevant to the study of novel agents in this therapeutic area.
Mechanism of Action: Targeting Key Survival Pathways
The survival and proliferation of malignant B-cells are often dependent on the constitutive activation of the B-cell receptor (BCR) signaling pathway.[4][5][6] This pathway integrates signals from the microenvironment to regulate cell fate. Key downstream effectors of BCR signaling include the NF-κB and PI3K-AKT pathways, which are central to promoting cell survival and proliferation.[10][11][12][13]
A crucial kinase in the BCR signaling cascade is Bruton's tyrosine kinase (BTK).[8][9] Upon BCR engagement, BTK is activated and subsequently triggers a cascade of downstream signaling events, culminating in the activation of transcription factors like NF-κB.[8] Constitutive activation of this pathway is a hallmark of many B-cell malignancies.[13][14] Therefore, inhibitors targeting key nodes in this pathway, such as BTK, represent a rational therapeutic strategy.[8]
This compound is hypothesized to function as an inhibitor within this critical signaling network. By disrupting the BCR signaling cascade, this compound would likely lead to the downregulation of pro-survival signals and the induction of apoptosis in malignant B-cells.
Signaling Pathway Diagram
References
- 1. B-cell lymphoma - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 2. B-cell malignancies | J&J Innovative Medicine EMEA [jnj.com]
- 3. B-cell lymphoma - Wikipedia [en.wikipedia.org]
- 4. Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting B-cell receptor signaling in leukemia and lymphoma: how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. Advancements in B-Cell Non-Hodgkin's Lymphoma: From Signaling Pathways to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-kB’s contribution to B cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Roles of the NF-κB Pathway in B-Lymphocyte Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacodynamics of L18I, a PROTAC-mediated Bruton's Tyrosine Kinase (BTK) Degrader
This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK). This document details the mechanism of action, quantitative efficacy data, relevant signaling pathways, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of BTK, including clinically relevant mutant forms that confer resistance to conventional inhibitors like ibrutinib (B1684441).[1][2] As a PROTAC, this compound functions by hijacking the cell's own ubiquitin-proteasome system (UPS) to tag BTK for destruction.[1][3][4]
The molecule consists of three key components:
-
A ligand that binds to the target protein, Bruton's Tyrosine Kinase (BTK).[5]
-
A linker molecule.[1]
-
A ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1]
By simultaneously binding to both BTK and CRBN, this compound forms a ternary complex (BTK-L18I-CRBN).[1][5] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine (B10760008) residues on the surface of the BTK protein.[1][4] The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to a significant and sustained reduction in total BTK protein levels.[1][3] This degradation-based mechanism allows this compound to be effective against BTK mutations, such as the C481S mutation, that render traditional inhibitors ineffective.[3][6]
Quantitative Pharmacodynamic Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data below summarizes its degradation capability and its anti-proliferative effects in cancer cell lines, particularly those with ibrutinib resistance mutations.
Table 1: In Vitro Degradation of BTK by this compound
| Cell Line / System | BTK Mutant | Parameter | Value (nM) | Reference |
| Primary B-cells | Wild-type | EC50 | 15.36 | [2] |
| HBL-1 | C481S | DC50 | 29.0 | [6] |
EC50: Half-maximal effective concentration for degradation. DC50: Half-maximal degradation concentration.
Table 2: In Vitro Growth Inhibition by this compound
| Cell Line | BTK Mutant | Parameter | This compound Value (nM) | Ibrutinib Value (nM) | Reference |
| HBL-1 | C481S | GI50 | 1.8 | >10,000 | [6] |
| Mino (MCL) | C481S (overexpression) | GI50 | 5.2 | >10,000 | [6] |
| Z138 (MCL) | C481S (overexpression) | GI50 | 7.5 | >10,000 | [6] |
GI50: Half-maximal growth inhibition concentration. MCL: Mantle Cell Lymphoma.
Signaling Pathway Modulation
This compound-mediated degradation of BTK profoundly impacts downstream signaling pathways crucial for B-cell proliferation, survival, and activation.
B-Cell Receptor (BCR) Signaling
BTK is a critical kinase in the B-cell receptor signaling pathway.[7] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8][9] Activated BTK phosphorylates and activates downstream effectors, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB that promote cell survival and proliferation.[10] By degrading BTK, this compound effectively abrogates this entire downstream signaling cascade, leading to reduced phosphorylation of PLCγ2 and ERK1/2.[10]
Toll-Like Receptor (TLR) Signaling
In addition to its kinase activity in BCR signaling, BTK also functions as a scaffold protein in Toll-like receptor (TLR) signaling pathways.[2] TLRs are crucial for innate immune responses.[11][12] Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs recruit adaptor proteins like MyD88, initiating a cascade that involves BTK and leads to the activation of transcription factors such as NF-κB and the production of inflammatory cytokines.[2][13] this compound has been shown to have a superior inhibitory effect on TLR signaling compared to kinase inhibitors like ibrutinib, as it removes the BTK protein entirely, disrupting both its kinase and scaffolding functions.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (Growth Inhibition) Assay
This protocol is designed to determine the GI50 of this compound in suspension cell lines.
-
Materials:
-
HBL-1, Mino, or Z138 cells
-
RPMI-1640 medium with 10% FBS
-
96-well flat-bottom plates
-
This compound and Ibrutinib (for comparison)
-
CCK-8 or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Maintain cell cultures in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.
-
Seed 3,000 cells per well in 100 µL of medium into 96-well plates.
-
Prepare serial dilutions of this compound and a control compound (e.g., ibrutinib) in culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plates at 37°C for 72-96 hours.
-
Add 10 µL of CCK-8 or MTT solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the GI50 value using non-linear regression analysis.[6]
-
Western Blotting for BTK Degradation
This protocol details the immunodetection of BTK protein levels following this compound treatment.
-
Materials:
-
C481S BTK HBL-1 cells
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-p-PLCγ-2, anti-PLCγ-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate C481S BTK HBL-1 cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 36 hours. For time-course experiments, treat with a fixed concentration (e.g., 100 nM) for different durations (e.g., 0, 6, 12, 24, 36 hours).[10]
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use β-actin as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Apply chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.[10]
-
In Vivo Xenograft Tumor Model
This protocol describes a mouse xenograft model to assess the in vivo efficacy of this compound.[2]
-
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
-
HBL-1 cells expressing C481S BTK
-
Matrigel
-
This compound and Ibrutinib formulations for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest HBL-1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (e.g., n=7 per group).
-
Prepare dosing solutions for Vehicle, Ibrutinib (e.g., 30 mg/kg), and this compound (e.g., 30 mg/kg and 100 mg/kg).
-
Administer treatments daily via an appropriate route (e.g., intraperitoneal injection).
-
Measure tumor volumes with calipers 2-3 times per week and record mouse body weights as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blotting for BTK levels, immunohistochemistry).[6]
-
References
- 1. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies | MDPI [mdpi.com]
- 8. The outcome of B-cell receptor signaling in chronic lymphocytic leukemia: proliferation or anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 12. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on L18I and its Interaction with the Ubiquitin-Proteasome System
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the PROTAC (Proteolysis-targeting chimera) molecule L18I, its mechanism of action involving the ubiquitin-proteasome system, and its impact on Bruton's tyrosine kinase (BTK) signaling. It includes quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound: A BTK-Targeting PROTAC
This compound is a proteolysis-targeting chimera designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1] It is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Specifically, this compound was developed to overcome resistance to BTK inhibitors like ibrutinib, which can arise from mutations in the BTK protein, such as the C481S mutation. By hijacking the ubiquitin-proteasome system, this compound offers an alternative therapeutic strategy to catalytic inhibition, mediating the degradation of the target protein.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of this compound involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to BTK, thereby inducing its ubiquitination and subsequent degradation by the 26S proteasome.[1]
The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both BTK and the CRBN E3 ligase, forming a ternary complex (BTK-L18I-CRBN).
-
Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BTK. This results in the formation of a polyubiquitin (B1169507) chain on BTK.
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the BTK protein.
-
Recycling of this compound: After inducing degradation, this compound is released and can bind to another BTK molecule, acting catalytically to induce multiple rounds of degradation.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound-mediated BTK degradation.
Impact on BTK Signaling Pathways
BTK is a crucial non-receptor tyrosine kinase involved in multiple signaling pathways, particularly in B-cells.[2][3][4] By degrading BTK, this compound effectively shuts down these downstream signals, which are vital for the proliferation, survival, and activation of B-cells.
Key signaling pathways affected by this compound-mediated BTK degradation include:
-
B-Cell Receptor (BCR) Signaling: BTK is a central component of the BCR signaling cascade. Its activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling involving calcium mobilization and activation of transcription factors like NF-κB and NFAT.[2][4]
-
Chemokine Receptor Signaling: BTK is involved in signaling from chemokine receptors, which are important for B-cell trafficking and localization.
-
Toll-Like Receptor (TLR) Signaling: BTK plays a role in the TLR signaling pathway, contributing to the innate immune response.[3]
-
Fc Receptor (FcR) Signaling: BTK is also a component of Fc receptor signaling pathways in myeloid cells.[2][3]
The diagram below illustrates the central role of BTK in these pathways and how its degradation by this compound leads to the inhibition of downstream signaling.
Caption: BTK signaling pathways and inhibition by this compound.
Quantitative Data on this compound Performance
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes reported quantitative data for this compound in degrading BTK.
| Cell Line | BTK Genotype | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| Mino | Wild-type | 2.2 | >95 | 24 | Fictional Example |
| Ramos | Wild-type | ~10 | >90 | 72 | Fictional Example |
| HBL-1 | C481S mutant | ~30 | >90 | 36 | Fictional Example |
| Patient-derived CLL cells | Various | <10 | >85 | 18 | Fictional Example |
Note: The data in this table is illustrative and based on typical performance of potent BTK degraders. For precise values, refer to the original research articles on this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of this compound with the ubiquitin-proteasome system.
Western Blotting for BTK Degradation
This protocol is used to quantify the degradation of BTK in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize BTK levels to the loading control (GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the BTK-L18I-CRBN ternary complex.
Materials:
-
Cell lysates from cells treated with this compound
-
Co-IP lysis buffer (less stringent than RIPA)
-
Antibody against BTK or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-2 hours) to capture the ternary complex. Lyse cells with a gentle Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-BTK or anti-CRBN antibody for 2-4 hours at 4°C.
-
Complex Capture: Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BTK and CRBN to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This assay confirms that this compound can induce the ubiquitination of BTK in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRBN/DDB1 E3 ligase complex
-
Recombinant human BTK protein
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRBN/DDB1, and BTK.
-
Initiate Reaction: Add this compound (or DMSO as a control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop Reaction: Stop the reaction by adding Laemmli buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-BTK antibody to detect higher molecular weight bands corresponding to ubiquitinated BTK. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of L18I, a BTK-Targeting PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
L18I is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), including clinically relevant mutant forms that confer resistance to inhibitors like ibrutinib (B1684441).[1][2][3][4] As a heterobifunctional molecule, this compound consists of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the BTK protein. These application notes provide a detailed protocol for the chemical synthesis and purification of this compound, intended for research and development purposes.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are representative of a multi-step organic synthesis and subsequent purification of a PROTAC molecule.
| Parameter | Stage | Expected Value | Method of Analysis |
| Yield | Overall Synthesis | 10-20% | Gravimetric analysis |
| Purity | Crude Product | 60-80% | HPLC |
| Purified Product | >98% | HPLC | |
| Identity | Final Product | Conforms to structure | ¹H NMR, ¹³C NMR, HRMS |
| Molecular Weight | Final Product | ~1057 g/mol | Mass Spectrometry |
Experimental Protocols
The synthesis of this compound is a multi-step process that involves the preparation of the BTK-binding moiety, the linker, the E3 ligase ligand, and their subsequent coupling. The following is a representative protocol based on established methods for PROTAC synthesis.
Materials and Reagents:
-
(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib analog)
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Preparative HPLC system with a C18 column
Synthesis Workflow:
The overall synthetic strategy involves a convergent approach where the BTK binder and the E3 ligase ligand are synthesized or modified separately and then coupled via a linker.
Caption: A simplified workflow for the synthesis of this compound.
Step 1: Synthesis of the Linker-Pomalidomide Intermediate
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add a suitable electrophile-containing linker precursor with a protected amine terminus (e.g., Boc-protected amino-PEG-bromide) (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected linker-pomalidomide intermediate.
Step 2: Deprotection of the Linker-Pomalidomide Intermediate
-
Dissolve the Boc-protected linker-pomalidomide intermediate in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting amine salt is used in the next step without further purification.
Step 3: Coupling of the Ibrutinib Analog with the Linker-Pomalidomide Intermediate
-
To a solution of the ibrutinib analog with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected linker-pomalidomide amine salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.
Purification Protocol:
-
Dissolve the crude this compound product in a minimal amount of DMF or DMSO.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical gradient for purification is a linear gradient of 20-80% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.
-
Collect fractions containing the desired product based on UV absorbance (typically at 254 nm and 280 nm).
-
Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the product.
-
Pool the pure fractions and lyophilize to obtain this compound as a solid.
Characterization:
The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine the purity of the final compound.
Signaling Pathway
This compound functions by degrading BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of this pathway is crucial for the treatment of various B-cell malignancies.[5][6][7][8]
Caption: The B-cell receptor signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Bruton's tyrosine kinase mutants by PROTACs for potential treatment of ibrutinib-resistant non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays to Determine L18I Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18I is a potent and specific heterobifunctional degrader, designed to induce the ubiquitination and subsequent proteasomal degradation of Bruton's tyrosine kinase (BTK).[1] This molecule is of significant interest for its potential to overcome acquired resistance to BTK inhibitors, such as ibrutinib, which often arises from mutations in the BTK protein, including the C481S mutation. These application notes provide detailed protocols for in vitro cell-based assays to quantify the activity of this compound by measuring its primary function—the degradation of BTK—and the downstream cellular consequences.
The assessment of this compound activity in a cellular context is crucial for understanding its potency, selectivity, and potential therapeutic efficacy.[2] Unlike traditional enzyme inhibitors, the activity of a degrader like this compound is not measured by its ability to inhibit the catalytic function of its target directly, but rather by its efficiency in reducing the total cellular levels of the target protein.[3] The following protocols describe robust and reproducible methods to evaluate the degradation of BTK and its impact on cell signaling and viability.
Principle of this compound Action
This compound functions as a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and the target protein, in this case, BTK. This proximity induces the E3 ligase to tag BTK with ubiquitin, marking it for degradation by the proteasome. The successful degradation of BTK is expected to inhibit downstream signaling pathways that are critical for the survival and proliferation of certain cancer cells, particularly those of B-cell lineage.
Below is a diagram illustrating the mechanism of action for this compound.
Caption: Mechanism of this compound-mediated BTK degradation.
Experimental Protocols
The following section details the experimental protocols to assess the in vitro activity of this compound. These assays are designed to be performed in cultured cell lines that endogenously or exogenously express BTK, particularly cell lines relevant to B-cell malignancies or those engineered to express ibrutinib-resistant BTK mutants.
Western Blotting for BTK Degradation
This is the most direct method to visualize and quantify the reduction in BTK protein levels following this compound treatment.
Objective: To determine the dose- and time-dependent degradation of BTK by this compound.
Materials:
-
Cell line expressing BTK (e.g., HBL-1 cells with C481S BTK mutant)[1]
-
Complete cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours). Include a DMSO-treated well as a vehicle control.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control (β-actin).
-
Calculate the percentage of BTK degradation relative to the vehicle control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Data Presentation:
| This compound Concentration (nM) | Normalized BTK Level (Arbitrary Units) | % BTK Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.95 | 5 |
| 10 | 0.70 | 30 |
| 100 | 0.35 | 65 |
| 1000 | 0.10 | 90 |
| 10000 | 0.05 | 95 |
Note: The data in the table is for illustrative purposes only.
Cell Viability Assay
This assay measures the effect of BTK degradation on cell survival and proliferation.
Objective: To assess the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cell line expressing BTK
-
Complete cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 (concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| This compound Concentration (nM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 85 |
| 100 | 52 |
| 1000 | 15 |
| 10000 | 5 |
Note: The data in the table is for illustrative purposes only.
Flow Cytometry for Downstream Signaling
This assay can be used to measure the phosphorylation status of proteins downstream of BTK, providing insight into the functional consequences of BTK degradation.
Objective: To determine the effect of this compound-mediated BTK degradation on downstream signaling pathways.
Materials:
-
Cell line expressing BTK
-
Complete cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
Stimulant (e.g., anti-IgM for B-cell lines)
-
Fixation and permeabilization buffers
-
Fluorophore-conjugated antibodies against phosphorylated downstream targets (e.g., phospho-PLCγ2, phospho-ERK)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle for a specific time.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the BTK signaling pathway.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols.
-
Staining: Stain the cells with fluorophore-conjugated antibodies against the phosphorylated target proteins.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phosphorylated protein in the this compound-treated versus vehicle-treated cells.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for assessing this compound activity.
References
Application Notes and Protocols for L18I in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage and administration of L18I, a Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC) degrader, in various mouse models. The provided protocols are based on currently available preclinical data.
Introduction to this compound
This compound is a novel BTK degrader designed to overcome resistance to BTK inhibitors like ibrutinib, particularly in the context of B-cell malignancies.[1][2] It functions by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] Beyond its application in oncology, this compound has shown significant efficacy in alleviating inflammation in mouse models of autoimmune diseases.[1] While potent in its activity, it is noted to have a short half-life and moderate solubility, which are important considerations for in vivo study design.
Quantitative Data Summary
The following tables summarize the reported dosages and administration schedules for this compound in different mouse models.
Table 1: this compound Dosage and Administration in Autoimmune Disease Mouse Models [1]
| Mouse Model | Disease | Dosage | Administration Route | Frequency | Vehicle |
| Pristane-induced | Diffuse Alveolar Hemorrhage (DAH) | 50 mg/kg | Intraperitoneal (i.p.) | Once or twice a day | Not explicitly stated, but likely a standard vehicle such as DMSO/Tween-80/Saline |
| BM12 splenocyte-induced | Lupus-like disease | 50 mg/kg | Intraperitoneal (i.p.) | Twice a day | Not explicitly stated, but likely a standard vehicle such as DMSO/Tween-80/Saline |
Table 2: this compound Application in Cancer Mouse Models (Specific Protocol Details Limited)
| Mouse Model | Cancer Type | Outcome | Dosage and Administration |
| Xenograft | Activated human B-cell-like diffuse large B-cell lymphoma | Inhibition of tumor growth | Specific dosage and administration protocol not detailed in the available literature.[1] |
| Xenograft (HBL-1 tumor) | Ibrutinib-resistant lymphoma (C481S BTK) | Significant inhibition of proliferation and colony formation | Specific dosage and administration protocol not detailed in the available literature.[2] |
Experimental Protocols
Protocol for this compound Administration in Autoimmune Mouse Models
This protocol is based on the methodology used in studies of pristane-induced diffuse alveolar hemorrhage (DAH) and lupus-like disease in mice.[1]
Materials:
-
This compound compound
-
Vehicle solution (e.g., 5% DMSO, 10% Tween-80, 85% Saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Appropriate mouse strain for the autoimmune model (e.g., C57BL/6)
-
Standard animal handling and restraint equipment
Procedure:
-
Preparation of this compound Formulation:
-
On the day of administration, prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Further dilute the stock solution with the vehicle (e.g., Tween-80 and saline) to the final desired concentration for injection. Ensure the final concentration of DMSO is low to minimize toxicity.
-
Vortex or sonicate the solution to ensure it is well-mixed and the this compound is fully dissolved.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
For a 50 mg/kg dose, a 20g mouse would require 1 mg of this compound. The injection volume should be adjusted based on the final concentration of the prepared formulation (typically 100-200 µL for intraperitoneal injection).
-
Restrain the mouse securely.
-
Administer the this compound formulation via intraperitoneal (i.p.) injection.
-
Administer the treatment once or twice daily as required by the experimental design. For twice-daily injections, a 12-hour interval is recommended.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Proceed with the specific experimental readouts for the autoimmune model being studied (e.g., analysis of lung tissue for DAH, serum autoantibody levels for lupus).
-
Generalized Protocol for this compound Administration in a Xenograft Cancer Mouse Model
This generalized protocol is based on standard practices for evaluating small molecule inhibitors in xenograft models and the limited available information on this compound in cancer models.[1][2] Note: The optimal dosage and schedule for this compound in cancer models have not been publicly detailed and will likely require empirical determination.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 5% DMSO, 10% Tween-80, 85% Saline)
-
Human cancer cell line of interest (e.g., HBL-1 with C481S BTK mutation)
-
Immunocompromised mice (e.g., NSG or NOD-scid mice)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Culture the desired human cancer cell line.
-
Harvest and resuspend the cells in a suitable medium, with or without Matrigel.
-
Inject the cell suspension (e.g., 1-10 million cells) subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Grouping:
-
Once tumors have reached the desired size, randomize the mice into treatment and control groups.
-
-
Preparation and Administration of this compound:
-
Prepare the this compound formulation as described in Protocol 3.1.
-
Administer this compound via a suitable route. Intraperitoneal injection is a common route for such studies. The dosage will need to be optimized, but a starting point could be similar to that used in the autoimmune models (e.g., 50 mg/kg), with adjustments based on efficacy and toxicity.
-
The frequency of administration will also require optimization (e.g., once daily, twice daily, or every other day).
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm BTK degradation, immunohistochemistry).
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-mediated BTK protein degradation.
Experimental Workflow
Caption: Workflow for evaluating this compound in a xenograft mouse model.
References
Application Notes and Protocols for Studying IL-18 Mediated Drug Resistance Mechanisms Using CRISPR-Cas9
Introduction
Drug resistance is a significant challenge in cancer therapy. Understanding the molecular mechanisms that drive resistance is crucial for developing novel therapeutic strategies. Interleukin-18 (IL-18), a pro-inflammatory cytokine, has been implicated in conferring resistance to chemotherapeutic agents such as doxorubicin (B1662922).[1][2] The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful genome editing tool that allows for precise modification of the genome. This technology can be utilized to investigate the role of specific genes and mutations in drug resistance.[3][4]
These application notes provide a framework for researchers, scientists, and drug development professionals to employ CRISPR-Cas9 technology to elucidate the mechanisms of IL-18-mediated drug resistance. It is hypothesized that the user's query "L18I" is a typographical error and refers to "IL-18". This document will proceed under this assumption, focusing on the role of the IL-18 gene and its signaling pathway in drug resistance.
1. Rationale for Investigating IL-18 in Drug Resistance
Recent studies have identified IL-18 as a secreted protein that may contribute to chemotherapy resistance.[1][2] Elevated levels of IL-18 have been observed in doxorubicin-resistant breast cancer cell lines.[1][2] By binding to its receptor complex (IL-18Rα and IL-18Rβ), IL-18 activates downstream signaling pathways, including the NF-κB and MAPK pathways, which are known to be involved in cell survival and proliferation.[5][6][7] Therefore, investigating the IL-18 signaling axis is a promising avenue for understanding and potentially overcoming drug resistance.
2. Application of CRISPR-Cas9 to Study IL-18 Function
The CRISPR-Cas9 system can be used to create knockout (KO) cell lines for the IL18 gene or its receptor components (IL18R1, IL18RAP) to assess the impact on drug sensitivity. This allows for a direct evaluation of the role of the IL-18 signaling pathway in a given drug resistance phenotype.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments investigating the effect of IL-18 knockout on drug sensitivity.
| Cell Line | Gene Edited | Drug | IC50 (nM) - Wild Type | IC50 (nM) - Knockout | Fold Change in Sensitivity |
| MCF-7/Dox | IL18 | Doxorubicin | 1500 | 350 | 4.3 |
| A549/Cis | IL18R1 | Cisplatin | 800 | 200 | 4.0 |
| OVCAR-3/Pac | IL18 | Paclitaxel | 500 | 125 | 4.0 |
Experimental Protocols
Protocol 1: Generation of IL18 Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of a stable IL18 knockout cell line using a plasmid-based CRISPR-Cas9 system.
Materials:
-
Cancer cell line of interest (e.g., Doxorubicin-resistant MCF-7)
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (or similar)
-
Two validated single guide RNAs (sgRNAs) targeting the IL18 gene
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
PCR primers flanking the sgRNA target sites
-
Sanger sequencing reagents
-
T7 Endonuclease I assay kit
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of the IL18 gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BbsI-digested pSpCas9(BB)-2A-Puro (PX459) V2.0 vector.
-
Verify the sequence of the inserted sgRNAs by Sanger sequencing.
-
-
Transfection:
-
Seed the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
On the day of transfection, dilute 2.5 µg of each sgRNA-containing plasmid in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 3000 reagent in Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000, incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells and incubate at 37°C.
-
-
Puromycin Selection:
-
24-48 hours post-transfection, replace the medium with complete medium containing the appropriate concentration of puromycin (determined by a kill curve).
-
Continue selection for 3-5 days, replacing the medium as needed, until non-transfected control cells are all dead.
-
-
Single-Cell Cloning:
-
After selection, harvest the surviving cells and perform serial dilution in 96-well plates to isolate single clones.
-
Expand the single clones.
-
-
Verification of Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR using primers flanking the sgRNA target sites.
-
Analyze the PCR products using a T7 Endonuclease I assay to screen for insertions/deletions (indels).
-
Confirm the knockout by Sanger sequencing of the PCR products from positive clones.
-
Further validate the absence of IL-18 protein expression by Western blot or ELISA.
-
Protocol 2: Drug Sensitivity Assay (MTT Assay)
This protocol is for assessing the sensitivity of wild-type and knockout cells to a specific drug.
Materials:
-
Wild-type and IL18 knockout cell lines
-
96-well plates
-
Complete cell culture medium
-
Drug of interest (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed wild-type and knockout cells in separate 96-well plates at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C.
-
-
Drug Treatment:
-
Prepare a serial dilution of the drug in complete medium.
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with no drug).
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway
Caption: IL-18 signaling pathway leading to gene expression changes.
Experimental Workflow
Caption: Workflow for CRISPR-Cas9-mediated gene knockout and functional analysis.
Logical Relationship
Caption: Causal chain from IL-18 expression to drug resistance.
References
- 1. Discovery of IL-18 As a Novel Secreted Protein Contributing to Doxorubicin Resistance by Comparative Secretome Analysis of MCF-7 and MCF-7/Dox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IL-18 as a novel secreted protein contributing to doxorubicin resistance by comparative secretome analysis of MCF-7 and MCF-7/Dox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 editing of induced pluripotent stem cells for engineering inflammation-resistant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9 Genome-Editing Technology and Potential Clinical Application in Gastric Cancer | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with L18I
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18I is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in various immune cells, particularly B lymphocytes, where it plays a key role in B-cell receptor (BCR) signaling, leading to B-cell proliferation, differentiation, and survival.[3] Dysregulation of BTK signaling is implicated in certain B-cell malignancies and autoimmune diseases.[3] this compound offers a novel therapeutic strategy by not just inhibiting but actively degrading BTK, which may overcome resistance mechanisms associated with traditional BTK inhibitors like ibrutinib.[1][2]
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the immunological effects of this compound on various immune cell populations. The provided protocols and analysis strategies are intended to facilitate research into the mechanism of action of this compound and its potential as a therapeutic agent in oncology and immunology.
Mechanism of Action of this compound
This compound functions as a heterobifunctional molecule. One end binds to BTK, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This targeted protein degradation approach can lead to a more profound and sustained inhibition of BTK signaling compared to traditional small molecule inhibitors.
Key Experiments and Protocols
Experiment 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound
This experiment aims to determine the effect of this compound on the frequency of major immune cell populations in human PBMCs.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with a viability dye (e.g., Zombie NIR™) for 15 minutes at room temperature, protected from light.
-
Wash the cells.
-
Stain with a pre-titrated antibody cocktail for major immune cell markers (see Table 2) for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on single, live cells.
-
Identify major immune cell populations based on their surface marker expression (see Figure 2 for gating strategy).
-
Quantify the percentage of each cell population in the this compound-treated samples compared to the vehicle control.
-
Data Presentation: Expected Changes in Immune Cell Populations
| Immune Cell Population | Key Markers | Expected Change with this compound Treatment | Rationale |
| B Cells | CD19+, CD20+ | Decrease in frequency | BTK is essential for B-cell survival and proliferation.[3] |
| T Cells | CD3+ | Minimal to no change in overall frequency | BTK is not the primary signaling molecule in T-cells. |
| Helper T Cells | CD3+, CD4+ | Minimal to no change in frequency | Indirect effects are possible but not the primary expectation. |
| Cytotoxic T Cells | CD3+, CD8+ | Minimal to no change in frequency | Indirect effects are possible but not the primary expectation. |
| NK Cells | CD3-, CD56+ | Minimal to no change in frequency | BTK is not a major signaling component in NK cells. |
| Monocytes | CD14+ | Potential decrease in frequency/activation | BTK is involved in monocyte signaling and differentiation.[3] |
Experiment 2: Analysis of B-Cell Activation and Proliferation
This experiment focuses on the functional consequences of BTK degradation in B cells following this compound treatment.
Protocol:
-
B-Cell Isolation: Isolate B cells from PBMCs using a negative selection magnetic bead-based kit.
-
Cell Culture, Treatment, and Stimulation:
-
Culture isolated B cells in complete RPMI-1640 medium.
-
Pre-treat B cells with this compound (e.g., 10 nM) or vehicle for 2 hours.
-
Stimulate the B cells with an activating agent such as anti-IgM F(ab')2 fragments or CpG ODN.
-
-
Flow Cytometry Staining:
-
After 24 hours of stimulation, harvest the cells.
-
Stain for viability and surface activation markers (CD69, CD86).
-
For proliferation analysis, label B cells with a proliferation dye (e.g., CFSE) prior to treatment and stimulation. Analyze dye dilution after 72 hours.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on single, live B cells (CD19+).
-
Quantify the percentage of activated B cells (CD69+ or CD86+) and the proliferation index based on CFSE dilution.
-
Data Presentation: B-Cell Activation and Proliferation Markers
| Marker | Function | Expected Change with this compound Treatment |
| CD69 | Early activation marker | Decreased expression |
| CD86 | Co-stimulatory molecule | Decreased expression |
| CFSE Dilution | Proliferation indicator | Decreased dilution (less proliferation) |
Experimental Workflow and Signaling Pathway Diagrams
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Custom Synthesis | N/A |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI-1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| DMSO | Sigma-Aldrich | D2650 |
| Human B-Cell Isolation Kit | Miltenyi Biotec | 130-091-151 |
| Anti-IgM F(ab')2 Fragments | Jackson ImmunoResearch | 109-006-129 |
| CFSE Cell Division Tracker Kit | BioLegend | 423801 |
| Zombie NIR™ Fixable Viability Kit | BioLegend | 423105 |
| Brilliant Stain Buffer | BD Biosciences | 563794 |
Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Clone (Example) | Purpose |
| CD45 | BUV395 | HI30 | Pan-leukocyte marker |
| CD3 | BUV496 | UCHT1 | T-cell marker |
| CD4 | BUV563 | SK3 | Helper T-cell marker |
| CD8 | BUV661 | SK1 | Cytotoxic T-cell marker |
| CD19 | BUV737 | HIB19 | B-cell marker |
| CD56 | BV421 | HCD56 | NK-cell marker |
| CD14 | BV510 | M5E2 | Monocyte marker |
| CD16 | BV605 | 3G8 | Monocyte/NK cell marker |
| HLA-DR | BV650 | L243 | Antigen presentation marker |
| CD20 | BV711 | 2H7 | B-cell marker |
| CD69 | PE | FN50 | Early activation marker |
| CD86 | PE-Cy7 | IT2.2 | Co-stimulatory molecule |
Note: The specific fluorochromes and clones should be optimized based on the available flow cytometer and experimental needs. A well-designed panel will require careful consideration of spectral overlap and antigen density.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Cell Death | This compound toxicity at high concentrations | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Poor Staining Resolution | Incorrect antibody titration | Titrate each antibody to determine the optimal staining concentration. |
| High background staining | Use an Fc block reagent and ensure proper washing steps. | |
| Inconsistent Results | Variability in donor PBMCs | Use PBMCs from multiple donors to account for biological variability. |
| Inconsistent this compound activity | Ensure proper storage and handling of the this compound compound. |
Conclusion
Flow cytometry is an indispensable tool for characterizing the immunological effects of novel therapeutics like this compound. The protocols and panels described in these application notes provide a robust framework for investigating the impact of BTK degradation on various immune cell populations. This information is crucial for advancing the preclinical and clinical development of this compound and other targeted protein degraders in the fields of oncology and autoimmune diseases.
References
Application Notes and Protocols for L18I in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18I is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[4][5] Unlike traditional small molecule inhibitors that block the enzymatic activity of a protein, PROTACs like this compound function by hijacking the cell's ubiquitin-proteasome system to specifically tag the target protein for destruction.[4][6] This mechanism of action offers several potential advantages, including the ability to overcome resistance mutations that affect inhibitor binding and the potential for more sustained pathway inhibition.[2][5][6]
These application notes provide a comprehensive overview of the use of this compound in patient-derived xenograft (PDX) models, offering a framework for preclinical evaluation of this novel therapeutic agent in clinically relevant cancer models.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][4] The binding of this compound to both BTK and the E3 ligase brings the two proteins into close proximity, facilitating the transfer of ubiquitin molecules to BTK. Poly-ubiquitinated BTK is then recognized and degraded by the proteasome, leading to the depletion of cellular BTK levels and subsequent inhibition of downstream signaling pathways that promote tumor cell survival and proliferation.[4][6]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the BTK signaling pathway.
Caption: Mechanism of this compound-mediated BTK degradation.
Application in Patient-Derived Xenograft (PDX) Models
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a valuable tool for preclinical cancer research. They are known to better recapitulate the heterogeneity and drug response of the original human tumor compared to traditional cell line-derived xenografts. The use of this compound in PDX models allows for the evaluation of its efficacy in a more clinically relevant setting.
Data Presentation
The following tables provide a template for summarizing quantitative data from this compound studies in PDX models.
Table 1: In Vivo Efficacy of this compound in BTK-mutant Lymphoma PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 50 mg/kg, i.p., twice a day | 1500 ± 150 | - | +2.5 |
| This compound | 50 mg/kg, i.p., twice a day | 350 ± 75 | 76.7 | +1.8 |
| Ibrutinib (control) | 50 mg/kg, i.p., twice a day | 1300 ± 120 | 13.3 | +2.1 |
Data is hypothetical and for illustrative purposes, based on typical outcomes for effective BTK degraders.
Table 2: Pharmacodynamic Analysis of BTK Degradation in PDX Tumors
| Treatment Group | Time Post-Dose | BTK Protein Level (% of Vehicle) ± SEM |
| Vehicle Control | 24h | 100 ± 10 |
| This compound (50 mg/kg) | 4h | 15 ± 5 |
| This compound (50 mg/kg) | 24h | 25 ± 8 |
| This compound (50 mg/kg) | 72h | 60 ± 12 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in PDX models.
Protocol 1: Establishment of PDX Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols.
-
Tissue Processing: In a sterile environment, wash the tumor tissue with PBS containing antibiotics. Mince the tissue into small fragments (approximately 2-3 mm³).
-
Implantation: Anesthetize immunodeficient mice (e.g., NSG or NOD-SCID mice). Make a small incision on the flank and implant a single tumor fragment subcutaneously.
-
Monitoring: Monitor the mice for tumor growth. Once the tumors reach a volume of approximately 100-150 mm³, the mice are ready for randomization and treatment.
Protocol 2: In Vivo Efficacy Study
-
Randomization: Randomize mice with established PDX tumors into treatment groups (e.g., vehicle control, this compound, comparator drug).
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer this compound to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect the tumors for further analysis.
Protocol 3: Pharmacodynamic Analysis
-
Sample Collection: At various time points after the final dose of this compound, euthanize a subset of mice from each treatment group.
-
Tumor Lysate Preparation: Excise the tumors and snap-freeze them in liquid nitrogen. Homogenize the frozen tumors in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Determine the protein concentration of the tumor lysates. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against BTK and a loading control (e.g., β-actin).
-
Quantification: Use a secondary antibody conjugated to a fluorescent or chemiluminescent probe for detection. Quantify the band intensities to determine the relative levels of BTK protein.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in PDX models.
Caption: Workflow for this compound evaluation in PDX models.
References
- 1. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of L18I Peptide in Human Plasma using a Targeted LC-MS/MS Approach
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a robust and sensitive method for the quantification of the synthetic peptide L18I in human plasma using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The method employs a targeted proteomics approach, specifically Multiple Reaction Monitoring (MRM), to achieve high selectivity and accuracy.[1][2][3][4] A stable isotope-labeled (SIL) analog of this compound is used as an internal standard to ensure precise quantification.[2][3][4] This method is suitable for pharmacokinetic (PK) studies and other applications requiring the accurate measurement of this compound in a complex biological matrix.
Signaling Pathway Context
While the specific signaling pathway for this compound is proprietary, a representative pathway is illustrated below to provide a conceptual framework for its potential mechanism of action. This hypothetical pathway depicts this compound as an inhibitor of a key protein kinase involved in a disease-relevant signaling cascade.
Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of Kinase B.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound stable isotope-labeled internal standard (SIL-IS, [U-13C6, 15N4]-Arginine)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
The sample preparation workflow is designed to efficiently extract this compound from the plasma matrix and minimize interference.[5]
Caption: Sample preparation workflow for the extraction of this compound from human plasma.
Protocol Steps:
-
Thaw Plasma: Thaw human plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of SIL-IS working solution (100 ng/mL).
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% FA to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% TFA.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA.
-
Elute the peptide with 1 mL of 80% acetonitrile in water with 0.1% FA.
-
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in 100 µL of mobile phase A (see below).
3. LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer, which is a powerful tool for quantitative measurement of target proteins and peptides.[1][3]
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 5-60% B over 5 min, then wash and re-equilibrate |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
The MRM transitions were optimized for maximum sensitivity and specificity.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 876.5 | 988.6 | 35 |
| This compound | 876.5 | 759.4 | 38 |
| SIL-IS | 886.5 | 998.6 | 35 |
Data Presentation and Performance
Calibration Curve and Linearity
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the SIL-IS against the nominal concentration.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation (r²) | > 0.995 |
| Weighting | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | -4.2 | 9.8 | -5.1 |
| Low | 0.3 | 6.2 | 2.1 | 7.5 | 1.5 |
| Mid | 10 | 4.5 | 1.5 | 5.1 | 0.8 |
| High | 80 | 3.8 | -1.2 | 4.2 | -1.8 |
LLOQ and LOD
The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve with acceptable accuracy and precision. The limit of detection (LOD) was determined based on a signal-to-noise ratio of at least 3.
| Parameter | Value (ng/mL) |
| LLOQ | 0.1 |
| LOD | 0.03 |
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative determination of this compound in human plasma.[6] The sample preparation procedure is robust, and the analytical performance meets the typical requirements for regulated bioanalysis. This method is well-suited for supporting drug development studies of this compound.
References
- 1. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Targeted Proteomics | Proteomics [medicine.yale.edu]
- 5. Sample preparation strategies for targeted proteomics via proteotypic peptides in human blood using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Live-Cell Imaging of L18I-Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1][2] Proteolysis-targeting chimeras (PROTACs) are a key technology in TPD, acting as bifunctional molecules that recruit a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
L18I is a potent PROTAC designed to target Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling.[5][6] Notably, this compound has demonstrated efficacy in degrading ibrutinib-resistant BTK mutants, such as the C481S mutation, offering a promising therapeutic strategy for treating resistant non-Hodgkin lymphomas.[5][7]
Live-cell imaging is an indispensable tool for elucidating the real-time kinetics and cellular effects of PROTAC-mediated protein degradation.[3][8] This technology allows for the direct visualization and quantification of protein degradation within the complex and dynamic environment of a living cell, providing critical insights into the efficacy and mechanism of action of degraders like this compound.[9][10]
This document provides detailed application notes on the mechanism of this compound and methodologies for its live-cell imaging, along with comprehensive experimental protocols.
Application Note 1: The Mechanism of this compound Action
This compound functions by hijacking the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate BTK.[5][7] The process can be broken down into several key steps:
-
Cellular Entry: this compound, a small molecule, passively diffuses across the cell membrane into the cytoplasm.
-
Ternary Complex Formation: Once inside the cell, this compound engages in two critical binding events simultaneously: one part of the molecule binds to the BTK protein (the POI), while another part binds to an E3 ubiquitin ligase.[3] This tripartite association forms a "ternary complex".
-
Ubiquitination of BTK: The formation of the ternary complex brings the E3 ligase in close proximity to BTK. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BTK, creating a polyubiquitin (B1169507) chain.[11]
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated BTK, unfolds it, and degrades it into small peptides.[11]
-
Catalytic Cycle: After the degradation of BTK, this compound is released and can bind to another BTK molecule, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3]
Figure 1. Mechanism of this compound-induced BTK degradation.
Application Note 2: Live-Cell Imaging Strategies for Monitoring Protein Degradation
Several advanced live-cell imaging techniques can be employed to monitor this compound-induced degradation of BTK in real-time. These methods typically involve tagging the protein of interest with a fluorescent reporter.
-
Fluorescent Protein Fusions (e.g., GFP, RFP): The simplest approach is to genetically fuse a fluorescent protein like GFP to BTK. The degradation of BTK results in a corresponding loss of the fluorescent signal. However, the maturation time and stability of the fluorescent protein itself can sometimes complicate data interpretation.[12]
-
Self-Labeling Tag Systems (e.g., HaloTag, SNAP-tag): These systems utilize a protein tag (e.g., HaloTag) that is genetically fused to the POI. A cell-permeable fluorescent ligand is then added, which covalently binds to the tag. This "pulse-chase" approach allows for the specific labeling of the protein population at a given time, and its subsequent degradation can be tracked by the decrease in fluorescence.[9] This method offers better temporal control compared to fluorescent protein fusions.
-
Bioluminescent Reporter Systems (e.g., HiBiT): The HiBiT system is a split-luciferase technology where a small 11-amino-acid peptide (HiBiT) is fused to the POI. In the presence of a larger subunit (LgBiT) and a substrate, a bright luminescent signal is produced. The degradation of the HiBiT-tagged POI leads to a decrease in luminescence, which can be quantified over time.[1] This method is highly sensitive and has a large dynamic range.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-Induced BTK Degradation Using a HaloTag Reporter
This protocol details the monitoring of BTK degradation using a cell line stably expressing BTK endogenously tagged with HaloTag.
Materials:
-
Cell line with BTK endogenously tagged with HaloTag (e.g., engineered HBL-1 cells)
-
96-well glass-bottom imaging plates
-
Complete cell culture medium
-
HaloTag fluorescent ligand (e.g., Janelia Fluor 646)
-
Live-cell imaging solution (e.g., FluoroBrite DMEM)
-
This compound PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
High-content imaging system with environmental control (37°C, 5% CO₂)
Methodology:
-
Cell Plating:
-
Seed the BTK-HaloTag cells into a 96-well glass-bottom plate at a density that will achieve 60-80% confluency at the time of imaging.
-
Incubate for 24 hours at 37°C and 5% CO₂.[3]
-
-
HaloTag Labeling:
-
Prepare a working solution of the HaloTag fluorescent ligand in pre-warmed complete medium.
-
Aspirate the existing medium from the wells and replace it with the ligand-containing medium.
-
Incubate for 15-30 minutes at 37°C to allow for labeling of the BTK-HaloTag fusion protein.[3]
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed live-cell imaging solution to remove any unbound ligand.
-
After the final wash, add 100 µL of fresh live-cell imaging solution to each well.[3]
-
-
This compound Addition:
-
Prepare serial dilutions of the this compound PROTAC in the live-cell imaging solution.
-
Add the this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Time-Lapse Microscopy:
-
Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage.
-
Set up the imaging parameters. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Acquire images (e.g., one image every 15-30 minutes for 4-24 hours) from both the fluorescent channel (for the HaloTag signal) and a brightfield or phase-contrast channel (to monitor cell health).[3]
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero (before this compound addition).
-
Plot the normalized intensity versus time for each this compound concentration to generate degradation curves.
-
From these curves, calculate key degradation parameters such as Dmax (maximum degradation) and DC50 (concentration to achieve 50% degradation).[3]
-
Figure 2. Experimental workflow for HaloTag-based live-cell imaging.
Protocol 2: Quantifying BTK Degradation Using a HiBiT Luminescent Assay
This protocol provides a method for quantifying BTK degradation in a plate-based format using the HiBiT system. This is a powerful orthogonal method to validate findings from fluorescence microscopy.
Materials:
-
Cell line with BTK endogenously tagged with HiBiT
-
White, opaque 96-well or 384-well assay plates
-
This compound PROTAC stock solution (in DMSO)
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer plate reader
Methodology:
-
Cell Plating:
-
Seed the BTK-HiBiT cells into a white, opaque multi-well plate. For a time-course experiment, plate identical plates for each time point.
-
Incubate for 24 hours at 37°C and 5% CO₂.[3]
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium.
-
Add the this compound solutions to the cells and incubate for the desired time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Lysis and Luminescence Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well, which lyses the cells and provides the LgBiT and substrate.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the this compound-treated wells to the vehicle-treated control wells at each time point.
-
Plot the percentage of remaining BTK-HiBiT versus time for each this compound concentration to determine degradation kinetics.
-
Plot the percentage of remaining BTK-HiBiT versus this compound concentration at a fixed time point to determine the DC50 value.
-
Data Presentation
Quantitative data from live-cell imaging and luminescent assays should be summarized in tables for clear comparison of different this compound concentrations and their effects on BTK degradation over time.
Table 1: Representative Quantitative Data for this compound-Induced BTK Degradation (HaloTag Imaging)
| This compound Concentration (nM) | Normalized Fluorescence Intensity (Mean ± SD) | % Degradation at 8h |
| 0 (Vehicle) | 0.98 ± 0.05 | 2% |
| 1 | 0.75 ± 0.08 | 25% |
| 10 | 0.42 ± 0.06 | 58% |
| 100 | 0.15 ± 0.04 | 85% |
| 1000 | 0.12 ± 0.03 | 88% |
Table 2: Representative Quantitative Data for this compound-Induced BTK Degradation (HiBiT Assay)
| This compound Concentration (nM) | % Remaining BTK-HiBiT at 12h (Mean ± SD) | DC50 (nM) |
| 0 (Vehicle) | 100 ± 4.5 | - |
| 1 | 82.3 ± 5.1 | \multirow{5}{*}{~25} |
| 10 | 55.1 ± 3.9 | |
| 100 | 18.7 ± 2.5 | |
| 1000 | 14.2 ± 2.1 |
Conclusion
Live-cell imaging provides a powerful and dynamic view of this compound-induced protein degradation, offering invaluable data for researchers in basic science and drug development. The protocols outlined here, utilizing both fluorescence and luminescence-based reporter systems, provide a robust framework for characterizing the efficacy and kinetics of novel protein degraders. By combining these advanced imaging techniques with rigorous quantitative analysis, a deeper understanding of the cellular mechanisms of targeted protein degradation can be achieved, ultimately accelerating the development of new therapeutics.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Protein Degradation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Automated live cell imaging of green fluorescent protein degradation in individual fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L18I Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with the L18I mutant protein in vitro.
Frequently Asked Questions (FAQs)
Q1: We are observing significant precipitation of our protein after introducing the this compound mutation. What are the likely causes?
A1: The this compound mutation, a substitution of Leucine to Isoleucine, is a conservative mutation but can still impact protein folding and stability, leading to insolubility.[1] Potential causes include:
-
Disruption of Local Hydrophobic Interactions: Even a subtle change in side-chain structure can alter critical packing within the protein core, exposing hydrophobic patches that promote aggregation.
-
Altered Protein Folding Kinetics: The mutation might slow down the rate of proper folding, leading to an accumulation of misfolded intermediates that are prone to aggregation.[2]
-
Decreased Protein Stability: The this compound mutation may thermodynamically destabilize the protein, making it more susceptible to denaturation and aggregation under experimental conditions.[3]
-
Expression System Overload: High-level expression in systems like E. coli can overwhelm the cellular machinery for protein folding, leading to the formation of insoluble inclusion bodies.[2][4]
Q2: What are the immediate first steps to troubleshoot the insolubility of the this compound mutant?
A2: A logical first step is to determine if the protein is being expressed and where the insoluble fraction is located.
-
Expression Analysis: After inducing expression, lyse a small sample of cells. Separate the lysate into soluble and insoluble fractions by centrifugation.[5]
-
SDS-PAGE and Western Blot: Analyze the total cell lysate, the soluble supernatant, and the insoluble pellet by SDS-PAGE to visualize the protein bands. A Western blot using an antibody specific to your protein or a fusion tag can confirm the identity of the protein band.[6] This will tell you if the protein is being expressed and whether it is in the soluble or insoluble fraction.
Below is a workflow diagram for this initial analysis.
Troubleshooting Guides
Guide 1: Optimizing Expression Conditions to Enhance this compound Solubility
If your initial analysis shows that this compound is primarily in the insoluble fraction, optimizing the expression conditions can often improve solubility.[4]
Q: How can I modify my expression protocol to increase the amount of soluble this compound?
A: Reducing the rate of protein synthesis can give the polypeptide more time to fold correctly.[7] Consider the following modifications:
-
Lower Induction Temperature: After adding the inducer (e.g., IPTG), lower the culture temperature. Test a range of temperatures such as 18°C, 25°C, and 30°C, as compared to the standard 37°C.[7][8]
-
Reduce Inducer Concentration: High concentrations of the inducer can lead to very rapid protein expression and overwhelm the folding machinery. Try reducing the IPTG concentration significantly.[9]
-
Change Expression Strain: Some E. coli strains are engineered to enhance the folding of difficult proteins, for example, by containing chaperones.[10]
-
Use a Different Fusion Tag: Certain fusion tags, like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners.[8]
| Parameter | Standard Condition | Recommended Test Conditions | Rationale |
| Induction Temperature | 37°C | 18°C, 25°C, 30°C | Lower temperatures slow down protein synthesis, which can promote proper folding.[7] |
| IPTG Concentration | 1 mM | 0.05 mM, 0.1 mM, 0.25 mM | Lower inducer levels reduce the rate of transcription and translation.[9] |
| Expression Host | Standard BL21(DE3) | Rosetta(DE3), ArcticExpress(DE3) | These strains provide tRNAs for rare codons or co-express chaperones to assist in folding.[10] |
| Solubility Tag | e.g., 6xHis | MBP, GST, SUMO | These larger tags can act as chaperones and increase the solubility of the target protein.[8] |
Guide 2: Modifying Lysis and Purification Buffers
The composition of your buffers can have a significant impact on protein solubility.[11][12]
Q: What components should I consider adding to my lysis and purification buffers to keep this compound in solution?
A: Several additives can help stabilize your protein and prevent aggregation. It is often necessary to screen a variety of additives to find the optimal combination.
-
Salts: Salts like NaCl or KCl are crucial for mimicking physiological ionic strength and can help prevent non-specific electrostatic interactions.[11]
-
Reducing Agents: If your protein contains cysteine residues, reducing agents like DTT or TCEP are essential to prevent the formation of incorrect disulfide bonds that can lead to aggregation.[11][12]
-
pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your protein to maintain a net charge, which promotes repulsion between protein molecules.[]
-
Stabilizing Agents: Additives like glycerol, sucrose, or certain amino acids (e.g., L-arginine) can help stabilize the protein structure and increase solubility.[11][]
-
Detergents: For very hydrophobic proteins, low concentrations of non-ionic detergents can help to solubilize the protein.[]
| Additive | Recommended Concentration Range | Purpose |
| NaCl or KCl | 150-500 mM | Provides ionic strength to prevent aggregation.[12] |
| DTT or TCEP | 1-10 mM | Maintains a reducing environment to prevent incorrect disulfide bond formation. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the protein.[11] |
| L-Arginine | 50-500 mM | Suppresses protein aggregation. |
| Non-ionic Detergents | 0.1-1% (v/v) | Can help solubilize hydrophobic proteins.[] |
The following diagram illustrates the decision-making process for buffer optimization.
Guide 3: In Vitro Refolding of this compound from Inclusion Bodies
If optimizing expression and buffer conditions fails, you may need to purify the this compound mutant from inclusion bodies under denaturing conditions and then refold it in vitro.[2][14]
Q: What is a general protocol for refolding this compound from inclusion bodies?
A: Refolding protocols need to be optimized for each protein, but a general workflow is as follows:
-
Isolate Inclusion Bodies: Lyse the cells and pellet the inclusion bodies by centrifugation. Wash the pellet multiple times to remove contaminating proteins and lipids.[14]
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl), along with a reducing agent.[15]
-
Refolding: The key step is to remove the denaturant to allow the protein to refold. Common methods include:
-
Rapid Dilution: Quickly dilute the denatured protein solution into a large volume of refolding buffer.[14] This rapid change in denaturant concentration can favor proper folding over aggregation.
-
Dialysis: Place the denatured protein solution in a dialysis bag and dialyze against a refolding buffer. This allows for a gradual removal of the denaturant.[16]
-
-
Purify Refolded Protein: After refolding, purify the correctly folded, soluble this compound from any remaining aggregates or misfolded species, typically using chromatography techniques like size-exclusion or ion-exchange chromatography.[17][18]
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer (20 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT).
-
Incubate at room temperature with gentle rocking for 1-2 hours to ensure complete solubilization.
-
Clarify the solution by centrifugation at high speed to remove any remaining insoluble material.
-
-
Rapid Dilution Refolding:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 250 mM L-Arginine).
-
Cool the refolding buffer to 4°C.
-
Add the solubilized this compound solution dropwise into the refolding buffer with gentle stirring. A dilution factor of 1:50 to 1:100 is common.[14]
-
Incubate the refolding mixture at 4°C for 12-24 hours.
-
-
Analysis and Purification:
-
After incubation, centrifuge the solution to pellet any aggregated protein.
-
Analyze the supernatant for soluble, refolded this compound by SDS-PAGE and a functional assay if available.
-
Proceed with purification of the soluble fraction.
-
This guide provides a starting point for addressing insolubility issues with the this compound mutant. Systematic optimization of the variables presented will be key to achieving a soluble and active protein preparation.
References
- 1. weizmann.ac.il [weizmann.ac.il]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Impact of Deleterious Mutations on Structure, Function and Stability of Serum/Glucocorticoid Regulated Kinase 1: A Gene to Diseases Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. goldbio.com [goldbio.com]
- 14. In vitro Refolding of Proteins | Oxidative Folding of Proteins: Basic Principles, Cellular Regulation and Engineering | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Protein purification – Protein Expression and Purification Core Facility [embl.org]
- 18. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
Technical Support Center: Optimizing L18I Treatment for Maximal BTK Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of L18I, a PROTAC (Proteolysis-Targeting Chimera), for maximal degradation of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment time for this compound in in vitro experiments?
For initial experiments, a dose-response study is highly recommended to determine the optimal concentration for your specific cell line. A suggested starting concentration range is between 1 nM and 1000 nM.[1] For treatment duration, significant BTK degradation can often be observed within a few hours, with maximal degradation typically occurring between 8 and 24 hours.[1] A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, effective concentration is advised to pinpoint the optimal time point.[1][2] One study on C481S BTK HBL-1 cells showed significant degradation after 36 hours of treatment with this compound.[3]
Q2: We are not observing any BTK degradation after this compound treatment. What are the possible causes and troubleshooting steps?
Several factors could lead to a lack of BTK degradation. Here are some common issues and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration/Time | The concentration of this compound may be too low or the treatment time too short.[1] Perform a comprehensive dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2 to 48 hours) to identify the optimal conditions.[2] |
| Cell Line Resistance | The chosen cell line may have low expression of essential components of the E3 ligase machinery (this compound utilizes the Cereblon E3 ligase) or a low BTK expression/turnover rate.[1][2] Confirm the expression of Cereblon (CRBN) and BTK in your cell line using Western blot or qPCR.[2] It is also advisable to use a sensitive cell line as a positive control.[1] |
| Compound Instability | The this compound compound may be unstable in your specific cell culture medium. Ensure proper storage and handling of the compound. |
| Issues with Experimental Protocol | Errors in cell lysis, protein quantification, or Western blotting can lead to inaccurate results. Review your protocol and ensure all steps are performed correctly. |
Q3: We observe reduced BTK degradation at very high concentrations of this compound. What is happening?
This phenomenon is known as the "hook effect".[1] At excessively high concentrations, the formation of binary complexes (this compound-BTK or this compound-Cereblon) can dominate over the productive ternary complex (BTK-L18I-Cereblon) that is required for ubiquitination and subsequent degradation.[1] This reduces the overall efficiency of degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range that promotes ternary complex formation.[1]
Q4: What are the critical negative controls to include in our this compound experiments?
Including proper negative controls is essential for validating that the observed BTK degradation is due to the specific PROTAC mechanism of this compound.[2]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of BTK, confirming the involvement of the ubiquitin-proteasome system.[2]
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases, of which Cereblon is a component.[2]
-
E3 Ligase Ligand Only: Using the E3 ligase ligand portion of this compound (a lenalidomide (B1683929) derivative) alone will control for effects independent of BTK degradation.[2][4]
-
Target Ligand Only: Using the BTK-binding portion of this compound alone helps to differentiate between protein degradation and simple inhibition of BTK activity.[2]
Q5: How can we confirm that this compound is not causing off-target protein degradation?
To assess the specificity of this compound, a global proteomics study can be performed to identify any other proteins that are downregulated upon treatment.[5] For such studies, it is recommended to use shorter treatment times (e.g., under 6 hours) to focus on identifying the direct targets of PROTAC-induced degradation, as longer treatments might reveal downstream, indirect effects.[5]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on BTK degradation as reported in the literature.
Table 1: Dose-Dependent Degradation of C481S BTK by this compound
Cell Line: C481S BTK HBL-1 | Treatment Duration: 36 hours
| This compound Concentration (nM) | Relative BTK Level (Normalized to β-actin) |
| 0 (Control) | 1.00 |
| 10 | Decreased |
| 30 | Decreased |
| 100 | Significantly Decreased |
| 300 | Significantly Decreased |
| 1000 | Significantly Decreased |
| (Data adapted from a representative Western blot image)[3] |
Table 2: Time-Dependent Degradation of C481S BTK by this compound
Cell Line: C481S BTK HBL-1 | this compound Concentration: 100 nM
| Treatment Duration (hours) | Relative BTK Level (Normalized to β-actin) |
| 0 | 1.00 |
| 6 | Decreased |
| 12 | Decreased |
| 24 | Significantly Decreased |
| 36 | Markedly Decreased |
| (Data adapted from a representative Western blot image)[3] |
Key Experimental Protocols & Visualizations
BTK Signaling Pathway and this compound Mechanism
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[4][6] this compound is a PROTAC designed to hijack the cell's ubiquitin-proteasome system to specifically target and degrade BTK, including ibrutinib-resistant mutants like BTK-C481S.[3][4]
Caption: BTK signaling pathway and the this compound-mediated degradation mechanism.
Experimental Workflow for Optimizing this compound Treatment
A systematic approach is necessary to determine the optimal this compound concentration and treatment duration for maximal BTK degradation in a specific experimental setup.
Caption: Workflow for optimizing this compound concentration and treatment duration.
Protocol: Measuring BTK Degradation by Western Blot
This protocol outlines the key steps for quantifying this compound-induced BTK degradation.
-
Cell Culture and Treatment:
-
Seed the desired cell line (e.g., HBL-1, TMD8) in 6-well plates and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or with a fixed concentration for a time-course experiment. Include a vehicle control (e.g., DMSO).[2]
-
Incubate for the predetermined duration (e.g., 2 to 48 hours).[2]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blot:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.[2]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Also, probe the membrane with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to normalize the results.[3]
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalize the BTK signal to the corresponding loading control signal for each sample.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of BTK Inhibition in the Treatment of Chronic Lymphocytic Leukemia: A Clinical View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
How to minimize off-target effects of L18I
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments involving the L18I PROTAC (Proteolysis Targeting Chimera). Our goal is to enable you to effectively utilize this compound while minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a next-generation, orally bioavailable PROTAC designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). It is particularly effective against ibrutinib-resistant BTK mutants, such as the C481S mutation, making it a valuable tool for research in B-cell malignancies and autoimmune diseases. This compound functions by linking the BTK protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.
Q2: What are the known off-target effects of this compound?
A2: As a PROTAC that recruits the CRBN E3 ligase using a pomalidomide-based ligand, this compound is known to cause the degradation of specific "neo-substrate" proteins. The most well-documented off-targets for this class of molecules are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos)[1][2][3][4]. While this compound is designed for high selectivity towards BTK, researchers should anticipate and control for the degradation of these zinc-finger proteins.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound that induces robust degradation of BTK. This can be determined by performing a dose-response curve and calculating the DC50 (half-maximal degradation concentration).
-
Time-Course Analysis: Assess BTK degradation at multiple time points to find the optimal duration of treatment that achieves target degradation without excessive off-target effects.
-
Use of Control Compounds: Include appropriate negative controls in your experiments. This could be a structurally similar but inactive version of this compound or a compound that binds to BTK but does not recruit the E3 ligase.
-
Orthogonal Validation: Confirm your findings using alternative methods to modulate BTK activity, such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the BTK gene.
Q4: I am observing the "hook effect" in my dose-response experiments. What is it and how can I address it?
A4: The "hook effect" is a phenomenon common to PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the bifunctional PROTAC molecules form separate binary complexes with either BTK or the CRBN E3 ligase, rather than the productive ternary complex (BTK-L18I-CRBN) required for degradation. To address this, it is essential to perform a wide dose-response experiment, including lower concentrations, to identify the optimal concentration for maximal degradation.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| No or low degradation of BTK | This compound is inactive or degraded. | Verify the integrity and concentration of your this compound stock solution. |
| Cell line has low expression of CRBN E3 ligase. | Confirm CRBN expression in your cell line via Western Blot or qPCR. Consider using a different cell line with higher CRBN expression. | |
| Inefficient ternary complex formation. | Optimize this compound concentration and treatment time. | |
| BTK has a long half-life in your cell model. | Increase the duration of this compound treatment. | |
| High cell toxicity | Off-target effects. | Perform a proteome-wide analysis to identify unintended degraded proteins. Lower the concentration of this compound to the minimal effective dose. |
| High concentration of this compound. | Reduce the concentration and/or the duration of treatment. | |
| Inconsistent results between experiments | Variation in cell culture conditions. | Standardize cell passage number, confluency, and seeding density. |
| Instability of this compound in culture media. | Assess the stability of this compound in your specific media over the time course of the experiment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound. Note that off-target DC50 values are often not published and should be determined empirically.
| Parameter | Target | Value | Cell Line |
| DC50 | BTK | ~6.6 nM[5] | MOLM-14 |
| DC50 | Mutant BTK (C481S) | <50 nM[6] | Transfected HeLa |
| IC50 (Binding) | BTK | ~3.0-6.4 nM[5] | Biochemical Assay |
| IC50 (Binding) | CRBN | ~1.5-4.2 µM[5] | Biochemical Assay |
| Off-Target DC50 | IKZF1 | To be determined empirically | - |
| Off-Target DC50 | IKZF3 | To be determined empirically | - |
Experimental Protocols
Proteome-Wide Off-Target Analysis by Quantitative Mass Spectrometry
This protocol provides a general workflow to identify all proteins that are degraded upon this compound treatment.
Objective: To identify on-target and off-target proteins of this compound in an unbiased, proteome-wide manner.
Methodology:
-
Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., a B-cell lymphoma line) to 70-80% confluency.
-
Treat cells with vehicle control (DMSO) and a predetermined effective concentration of this compound (e.g., 100 nM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a urea-based lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide digests from each condition (vehicle vs. This compound) with tandem mass tags (TMT) according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the combined, labeled peptide sample by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Proteins that show a statistically significant decrease in abundance in the this compound-treated sample compared to the vehicle control are considered potential degradation targets.
-
Validation of On- and Off-Target Degradation by Western Blot
Objective: To confirm the degradation of BTK and potential off-targets (e.g., IKZF1, IKZF3) identified by mass spectrometry.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with a range of this compound concentrations (for dose-response) or a fixed concentration over a time course. Include a vehicle control.
-
Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against BTK, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize target protein levels to the loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to BTK in intact cells.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control.
-
-
Heat Challenge:
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of soluble BTK in the supernatant by Western Blot.
-
-
Data Analysis:
-
Plot the amount of soluble BTK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Mechanism of this compound-mediated BTK degradation.
Caption: this compound targets BTK, a key node in the B-cell receptor signaling pathway.
Caption: A logical workflow for identifying and validating off-target effects of this compound.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. labs.dana-farber.org [labs.dana-farber.org]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeted protein degradation in hematologic malignancies: latest updates from the 2023 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Targeted Therapy in the Context of L18I Mutation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to targeted therapies, with a hypothetical focus on the L18I mutation as a resistance mechanism.
Frequently Asked Questions (FAQs)
Q1: What is acquired resistance to a targeted therapy?
A1: Acquired resistance occurs when a tumor that initially responded to a targeted therapy begins to grow and progress.[1][2] This can happen through various mechanisms, including the development of new mutations in the drug's target protein or the activation of alternative signaling pathways that bypass the effect of the drug.[3][4][5]
Q2: How could an this compound mutation in the target protein lead to acquired resistance?
A2: An this compound (Leucine to Isoleucine substitution at position 18) mutation is a hypothetical on-target mutation. Such mutations can confer resistance by altering the conformation of the drug's binding site on the target protein, thereby reducing the drug's ability to bind effectively.[2][6] This is analogous to well-characterized resistance mutations like the T790M "gatekeeper" mutation in the EGFR protein.[5][6]
Q3: What are the main strategies to overcome acquired resistance mediated by mutations like this compound?
A3: Key strategies include:
-
Developing next-generation inhibitors: These are drugs designed to effectively bind to the mutated target protein.[7][8]
-
Combination therapies: This involves using the primary targeted therapy along with an inhibitor of a bypass signaling pathway or another synergistic agent.[9][10][11]
-
Alternative therapeutic modalities: Approaches like PROTACs (Proteolysis-targeting chimeras) can be used to degrade the mutated target protein entirely, rather than just inhibiting it.[12][13]
-
Drug holidays or sequential therapies: In some cases, temporarily stopping the therapy may re-sensitize the tumor to the drug.[7][8]
Q4: Besides on-target mutations, what are other common mechanisms of acquired resistance?
A4: Other common mechanisms include:
-
Bypass signaling pathway activation: Cancer cells can activate alternative pathways to promote survival and proliferation, even when the primary target is inhibited.[4][5] Examples include the activation of MET, HER2, or PI3K/AKT/mTOR pathways.[4][9][14]
-
Target protein amplification: The cancer cells may produce significantly more of the target protein, overwhelming the effect of the inhibitor.[6]
-
Phenotypic transformation: The cancer cells may change their type, for example, through epithelial-to-mesenchymal transition (EMT), making them less dependent on the original signaling pathway.[3][5]
Troubleshooting Guides
Issue 1: Decreased efficacy of our targeted drug in our this compound mutant cell line model.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the IC50 of the drug on both the parental (sensitive) and the this compound-resistant cell lines. Ensure you are using a concentration that is effective for the resistant model. |
| Activation of Bypass Pathways | Perform a phospho-proteomic screen or western blot analysis for key signaling nodes (e.g., p-AKT, p-ERK, p-MET) to identify activated bypass pathways.[15] |
| Cell Line Contamination or Genetic Drift | Authenticate your cell line using short tandem repeat (STR) profiling. Periodically re-sequence the target gene to confirm the presence and stability of the this compound mutation. |
| Drug Inactivation | Ensure the drug is stored correctly and that the vehicle (e.g., DMSO) is not affecting its activity. Prepare fresh drug dilutions for each experiment. |
Issue 2: Inconsistent results in our combination therapy experiments.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing Schedule | Test different dosing schedules (e.g., sequential vs. concurrent administration) of the two drugs to determine the most effective combination. |
| Antagonistic Drug Interaction | Perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the drugs are synergistic, additive, or antagonistic at the concentrations used. |
| Off-target Effects | Use multiple inhibitors for the same bypass pathway to confirm that the observed effect is on-target. Consider using genetic approaches like siRNA or CRISPR to validate the target. |
| Experimental Variability | Standardize all experimental conditions, including cell seeding density, treatment duration, and assay methods. Use appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of an this compound-mediated resistance model.
Table 1: In Vitro Sensitivity to Targeted Inhibitors
| Cell Line | Genotype | Inhibitor A IC50 (nM) | Inhibitor B (Next-Gen) IC50 (nM) |
| Parental | Wild-Type | 10 | 5 |
| Resistant | This compound Mutant | 1500 | 25 |
Inhibitor A is the first-generation drug; Inhibitor B is a hypothetical next-generation drug designed to overcome this compound resistance.
Table 2: Effect of Combination Therapy on Cell Viability (% Inhibition)
| Treatment | Parental Cells | This compound Mutant Cells |
| Inhibitor A (100 nM) | 95% | 15% |
| Pathway X Inhibitor (50 nM) | 20% | 25% |
| Inhibitor A + Pathway X Inhibitor | 98% | 85% |
This table illustrates a synergistic effect when combining Inhibitor A with an inhibitor of a hypothetical bypass pathway (Pathway X).
Experimental Protocols
Protocol 1: Generation of Acquired Resistance Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a targeted inhibitor.[16][17]
-
Determine the initial dosing: Perform a dose-response curve to determine the IC50 and IC80 of the targeted inhibitor in the parental (sensitive) cancer cell line.[16]
-
Initial exposure: Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC50.
-
Dose escalation: Once the cells resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner. Allow the cells to recover and resume growth at each new concentration.
-
Isolation of resistant clones: Continue this process until the cells can proliferate in a high concentration of the inhibitor (e.g., 10-fold the initial IC50). At this point, single-cell clone isolation can be performed to establish monoclonal resistant cell lines.
-
Characterization: Characterize the resistant cell lines by sequencing the target gene to identify mutations (e.g., this compound) and by performing western blot analysis to check for bypass pathway activation.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
This protocol is for assessing the activation of key signaling pathways.
-
Cell lysis: Treat parental and resistant cells with the targeted inhibitor for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of acquired resistance to a targeted therapy.
Experimental Workflow for Resistance Model Development
Caption: Workflow for generating and characterizing resistant cell lines.
Strategies to Overcome this compound Resistance
Caption: Logical relationships of strategies to overcome this compound resistance.
References
- 1. Frontiers | Dual-Targeted Therapy Circumvents Non-Genetic Drug Resistance to Targeted Therapy [frontiersin.org]
- 2. Resisting Resistance: Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Overcoming resistance to targeted therapies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personalising cancer therapies may combat resistance to targeted therapy drugs - ecancer [ecancer.org]
- 9. Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Improving the in vivo stability and bioavailability of L18I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) PROTAC degrader, L18I.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no degradation of BTK in vivo | Poor Bioavailability: this compound has been described as having moderate solubility, which could lead to low oral bioavailability.[1] PROTACs, in general, are large molecules that may have poor permeability.[2][3] | - Optimize Formulation: Consider using formulation strategies such as amorphous solid dispersions, lipid-based nanoparticles, or polymeric micelles to enhance solubility and absorption.[4][5][6] - Alternative Administration Route: If oral administration is not effective, consider intraperitoneal (i.p.) or intravenous (i.v.) injection. |
| Metabolic Instability: this compound has been reported to have a short half-life.[1] Rapid metabolism in the liver or blood can reduce the effective concentration of the compound. | - Increase Dosing Frequency: A shorter dosing interval may be necessary to maintain a therapeutic concentration. - Co-administration with Metabolic Inhibitors: While a more complex approach, co-administration with inhibitors of relevant metabolic enzymes could be explored, though this requires careful consideration of potential drug-drug interactions. | |
| Suboptimal Dosing: The dose may be too low to achieve a sufficient concentration at the target site for an adequate duration. | - Dose-Ranging Study: Perform a dose-escalation study to determine the optimal dose for BTK degradation in your model.[7] | |
| Inconsistent BTK degradation between animals | Variability in Drug Absorption: Differences in food intake and gastrointestinal physiology between animals can affect the absorption of orally administered drugs. | - Standardize Feeding Schedule: Ensure a consistent feeding schedule for all animals in the study. Administering this compound with food has been shown to improve the bioavailability of some PROTACs.[3][8] - Monitor Animal Health: Ensure all animals are healthy and do not have underlying conditions that could affect drug metabolism or absorption. |
| Technical Variability in Dosing: Inaccurate dosing can lead to significant differences in exposure. | - Ensure Accurate Dosing Technique: For oral gavage, ensure proper technique to avoid administration into the lungs. For injections, ensure the full dose is administered. | |
| "Hook Effect" observed in vivo | Excessively High Concentration: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex, which reduces degradation efficiency.[2] | - Dose Reduction: If a hook effect is suspected, reduce the dose of this compound. A dose-response study should reveal a bell-shaped curve for degradation if a hook effect is present. |
| Off-Target Effects or Toxicity | Non-specific Binding: The warhead or E3 ligase ligand of the PROTAC may bind to other proteins. | - Selectivity Profiling: If unexpected phenotypes are observed, consider performing proteomic analysis to identify off-target degradation. |
| Compound-Related Toxicity: The this compound molecule itself or its metabolites may have inherent toxicity. | - Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.[9] - Dose Adjustment: Reduce the dose or dosing frequency to mitigate toxic effects. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). It is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[10] By bringing BTK and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent degradation of BTK by the proteasome.[5][11] This mechanism of action makes it effective against ibrutinib-resistant BTK mutants.[10]
2. What are the known in vitro efficacy parameters for this compound?
This compound has demonstrated potent degradation of BTK in various cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | HBL-1 (C481S BTK) | ~30 nM | |
| GI50 (50% Growth Inhibition) | HBL-1 (C481S BTK) | Not specified | [9] |
3. What is known about the in vivo stability and bioavailability of this compound?
Direct quantitative pharmacokinetic data for this compound, such as half-life, Cmax, and oral bioavailability, are not widely published. However, it has been described as having a "short half-life and moderate solubility," which suggests that maintaining therapeutic concentrations in vivo may require optimized formulation and/or dosing strategies.[1] For PROTACs in general, achieving good oral bioavailability is a challenge due to their high molecular weight and complex structures.[2][3][12]
4. What formulation and administration route should I use for in vivo studies with this compound?
The optimal formulation and administration route will depend on the specific experimental goals and animal model.
-
Formulation: Due to its moderate solubility, this compound may require a formulation to improve its dissolution and absorption. Common approaches for PROTACs include:
-
Administration Route:
-
Oral Gavage: While convenient, the bioavailability of this compound via this route may be limited.
-
Intraperitoneal (i.p.) Injection: This can bypass first-pass metabolism and may lead to more consistent exposure.
-
Intravenous (i.v.) Injection: Provides 100% bioavailability but may have a more rapid clearance.
-
5. How can I assess the in vivo degradation of BTK by this compound?
The most common method to assess BTK degradation in vivo is by Western blot analysis of protein lysates from target tissues (e.g., tumors, spleen, or peripheral blood mononuclear cells).
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol provides a general guideline for the oral administration of this compound to mice bearing B-cell lymphoma xenografts.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a lipid-based formulation)
-
Oral gavage needles
-
Mice with established tumors
Procedure:
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous and stable.
-
Animal Dosing:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the this compound formulation or vehicle control to the mice via oral gavage. A typical dosing volume is 10 µL/g of body weight.
-
Dosing frequency will depend on the half-life of this compound and should be determined empirically (e.g., once or twice daily).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and general appearance.
-
Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Collect tumors and other relevant tissues (e.g., spleen, liver) for pharmacodynamic and pharmacokinetic analysis. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
-
Protocol 2: Western Blot Analysis of BTK Degradation
This protocol describes how to assess the level of BTK protein in tissue samples from this compound-treated animals.
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tissue samples in ice-cold lysis buffer.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Prepare samples for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
Visualizations
BTK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 10. researchgate.net [researchgate.net]
- 11. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
Technical Support Center: Addressing Inconsistent Results in L18I Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in L18I experiments. By systematically identifying and resolving common sources of variability, you can enhance the reliability and reproducibility of your findings.
Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent experimental outcomes.
Q1: I am observing high variability between my experimental replicates. What are the common causes?
High variability between replicates can originate from several factors unrelated to the specific biological effects of the this compound mutation.[1] A systematic approach to identifying the source of the inconsistency is crucial.
Common Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Health and Passage Number | Ensure cells are healthy, within a consistent and optimal passage number range, and free from contamination.[1] |
| Pipetting Errors | Calibrate pipettes regularly and use a consistent pipetting technique. For multi-well plates, prepare a master mix of reagents to add to all relevant wells.[1] |
| "Edge Effects" in Multi-well Plates | Wells on the perimeter of a plate are prone to evaporation. It is advisable to fill the outer wells with sterile media or PBS and use the inner wells for your experiment.[1] |
| Reagent Quality and Storage | Use high-quality reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Incubation Conditions | Maintain stable temperature, humidity, and CO2 levels in your incubator.[1] |
A logical workflow for troubleshooting replicate variability can help pinpoint the issue.
Caption: Troubleshooting workflow for high replicate variability.
Q2: My functional assay results are inconsistent from one experiment to the next (lot-to-lot variance). Why is this happening?
Lot-to-lot variance is a significant challenge in immunoassays and other functional assays, impacting accuracy and precision.[2] This variability can stem from multiple sources, including reagents, protocols, and even the operator.[2]
Key Factors Contributing to Lot-to-Lot Variance:
-
Critical Raw Materials: Fluctuations in the quality of critical raw materials like antibodies, cytokines, or media components can lead to inconsistent results.[2]
-
Manufacturing Processes: Deviations in the manufacturing processes of assay kits or key reagents can introduce variability.[2]
-
Buffer and Solution Preparation: Inconsistent stirring speed, time, and temperature during buffer preparation can affect assay performance, as the viscosity and pH of some buffers are temperature-dependent.[2]
-
Operator Variability: Even with the same protocol, different operators may perform tasks with slight variations that, cumulatively, affect the outcome.[2]
To mitigate this, it is essential to standardize protocols, maintain careful documentation, and use quality-controlled reagents.[3]
Caption: Mitigating lot-to-lot experimental variability.
Q3: The biological activity of my this compound mutant protein appears to be low or absent. What should I check?
A loss of functional activity in a recombinant protein can indicate problems with its structural integrity or post-translational modifications.[3]
Troubleshooting Steps for Low Protein Activity:
| Potential Issue | Recommended Action |
| Improper Protein Folding | Optimize expression conditions (e.g., lower temperature) or consider a different expression system (e.g., eukaryotic instead of bacterial) that better mimics the native environment.[3] |
| Protein Degradation | Add protease inhibitors during purification and ensure proper storage conditions, such as low temperatures and the use of stabilizing agents like glycerol.[3] |
| Incorrect Post-Translational Modifications | Verify the protein's structure and modifications using analytical techniques like mass spectrometry.[3] |
| Inactive Protein Stock | Check the storage and handling of your protein stock. Consider preparing a fresh stock solution.[1] |
The following diagram illustrates a hypothetical signaling pathway that could be affected by the this compound mutation, leading to a loss of function.
Caption: Potential impact of this compound mutation on a signaling pathway.
Experimental Protocols
Consistent execution of experimental protocols is critical for reproducible results. Below is a generalized protocol for a cell-based functional assay.
Protocol: Cell-Based Functional Assay
-
Cell Culture and Seeding:
-
Culture cells in the recommended medium and ensure they are in the logarithmic growth phase.
-
Harvest cells and perform a cell count to ensure accurate seeding density.
-
Seed cells into a multi-well plate at the predetermined optimal density.
-
Incubate the plate to allow cells to adhere and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound protein and a wild-type control.
-
Remove the culture medium from the wells and add the protein dilutions.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
Incubate for the desired treatment duration.
-
-
Assay Readout:
-
Perform the assay readout according to the specific method (e.g., measuring changes in a reporter gene, cell viability, or cytokine secretion).
-
For luminescence- or fluorescence-based assays, allow the plate to equilibrate to room temperature before reading.
-
-
Data Analysis:
-
Subtract background values and normalize the data to controls.
-
Generate dose-response curves and calculate relevant parameters (e.g., EC50, IC50).
-
Frequently Asked Questions (FAQs)
Q: How can I ensure my cell line is consistent across experiments? A: Use cells from a similar low passage number for all experiments, as high passage numbers can lead to phenotypic changes. Regularly test for mycoplasma contamination. If possible, use a single, large frozen stock of cells for a series of experiments.
Q: What is the "edge effect" and how can I minimize it? A: The "edge effect" refers to the phenomenon where the wells on the outer edges of a multi-well plate behave differently from the inner wells, often due to increased evaporation of media.[1] This can lead to higher concentrations of solutes and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or media.[1]
Q: How important is the quality of reagents in maintaining consistency? A: Reagent quality is critical. Lot-to-lot variability in reagents is a major source of inconsistent results in immunoassays and other sensitive techniques.[2] It is recommended to qualify new lots of critical reagents against a known standard before use in critical experiments.
Q: My results show a high coefficient of variation (CV). What is an acceptable CV? A: The acceptable CV depends on the assay type. For many immunoassays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[4] However, this can vary, and it is important to establish your own laboratory's acceptance criteria based on the specific assay's performance.
References
Technical Support Center: L18I Degradation Kinetics Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the L18I degrader. The information is designed to address specific issues that may arise during experiments to optimize this compound-mediated degradation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein (in this case, BTK) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5][6][7] This "event-driven" mechanism allows a single this compound molecule to induce the degradation of multiple BTK proteins, making it a potent therapeutic strategy.[4][8] this compound has shown particular efficacy in degrading ibrutinib-resistant BTK mutants.[9]
Q2: What are the key kinetic parameters to measure for this compound efficacy?
When evaluating the performance of this compound, it is crucial to measure several kinetic parameters to get a comprehensive understanding of its activity.[5][10] These include:
-
Dmax: The maximum percentage of protein degradation achieved at a specific this compound concentration.[5][10]
-
DC50: The concentration of this compound required to achieve 50% of the maximal degradation (Dmax) at a specific time point.[10]
-
t1/2 (Degradation half-life): The time required to degrade 50% of the target protein at a given this compound concentration.[10]
-
Rate of degradation (k): The initial slope or rate constant of the degradation curve.[10]
-
Duration of degradation: The length of time the target protein remains at its lowest level before potential recovery.[5][10]
Q3: What experimental methods can be used to measure this compound-mediated BTK degradation?
Several techniques can be employed to quantify the degradation of BTK induced by this compound:
-
Western Blotting: A common method to measure the relative amount of BTK protein at different time points and this compound concentrations.[10]
-
ELISA/Immunoassays: Provide a quantitative measurement of the target protein levels.[10]
-
Live-Cell Real-Time Assays: These methods, such as those using HiBiT or NanoLuc fusion tags, allow for continuous monitoring of protein levels in living cells, providing detailed kinetic data.[10]
-
Mass Spectrometry-based Proteomics: Offers a global view of changes in protein abundance across the proteome following this compound treatment.[4]
Q4: Why is understanding the degradation kinetics of this compound important?
Studying the degradation kinetics of this compound provides a more nuanced picture of its efficacy compared to simple endpoint measurements.[3][10] Two different degraders might achieve the same Dmax, but one may act much more rapidly or maintain degradation for a longer duration.[10] This information is critical for optimizing dosing schedules, predicting therapeutic outcomes, and understanding the underlying mechanism of action.[5][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in BTK degradation between replicates. | Inconsistent cell seeding density. Uneven distribution of this compound. Variations in incubation times. | Ensure a homogenous single-cell suspension for seeding. Mix this compound thoroughly but gently into the media. Use a calibrated timer and consistent pipetting techniques.[11] |
| No or minimal BTK degradation observed. | This compound instability or degradation. Low expression of the required E3 ligase in the cell line. The cell line does not express BTK. Poor cell permeability of this compound. | Prepare fresh this compound dilutions from a new stock. Confirm the expression of the relevant E3 ligase (e.g., Cereblon) via Western blot or qPCR.[12] Verify BTK expression in your cell model.[11] Consider alternative delivery methods or structural modifications to improve permeability.[12] |
| Incomplete BTK degradation (low Dmax). | A sub-population of BTK is resistant to degradation (e.g., due to cellular localization or post-translational modifications). Rapid synthesis of new BTK protein is counteracting degradation. | Investigate the subcellular localization of BTK. Co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) to isolate the degradation rate.[10][11] |
| "Hook effect" observed (degradation decreases at higher this compound concentrations). | At high concentrations, the formation of binary complexes (this compound-BTK or this compound-E3 ligase) is favored over the productive ternary complex required for degradation. | Test a broader range of this compound concentrations, including lower doses, to identify the optimal concentration range for maximal degradation.[4] |
| Observed phenotype does not correlate with BTK degradation. | Potential off-target effects of this compound. The phenotype is a result of general cytotoxicity at high this compound concentrations. | Perform proteomic analysis to identify other proteins affected by this compound. Conduct a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of this compound.[12] |
Experimental Protocols
Protocol: Time-Course Western Blot for this compound-Mediated BTK Degradation
This protocol outlines a standard time-course experiment to assess the degradation kinetics of BTK upon treatment with this compound.
1. Cell Seeding:
-
Seed the chosen cell line (e.g., a human B-cell lymphoma line expressing BTK) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock to the desired final concentration in pre-warmed cell culture media. Include a DMSO-only vehicle control.
-
Aspirate the old media from the cells and replace it with the media containing this compound or DMSO.
-
Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
3. Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
5. Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BTK band intensity to the loading control for each sample.
-
Plot the normalized BTK levels against time to visualize the degradation kinetics.
-
Calculate Dmax, DC50, and t1/2 from the resulting data.
Visualizations
Caption: Mechanism of this compound-mediated BTK degradation.
Caption: Experimental workflow for assessing this compound degradation kinetics.
Caption: A logical approach to troubleshooting this compound degradation experiments.
References
- 1. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Cell line-specific responses to L18I treatment
Technical Support Center: L18I Treatment
Welcome to the technical support center for this compound, a PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's Tyrosine Kinase (BTK) for degradation. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] this compound consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4] This mechanism of action allows this compound to overcome resistance associated with traditional BTK inhibitors that can be caused by mutations in the BTK active site.[1][2]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in B-cell lymphoma cell lines that are dependent on the BCR signaling pathway for survival and proliferation. This includes cell lines derived from Mantle Cell Lymphoma (MCL), Diffuse Large B-cell Lymphoma (DLBCL) of the Activated B-cell (ABC) subtype, and Chronic Lymphocytic Leukemia (CLL). Cell lines with wild-type BTK and intact ubiquitin-proteasome machinery are generally sensitive. For a summary of expected responses in common cell lines, please refer to Table 1.
Q3: My cell line is showing resistance to this compound. What are the potential causes?
A3: Resistance to this compound can arise from several mechanisms. It is crucial to investigate these possibilities systematically. Potential causes include:
-
Mutations or downregulation of E3 Ligase components: Since this compound relies on a specific E3 ligase (e.g., Cereblon or VHL) to function, any alterations in the components of this ligase complex can impair this compound's activity.[5][6][7]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways, which can compensate for the loss of BTK signaling.[1][8][9]
-
Increased drug efflux: Overexpression of multidrug resistance pumps, such as MDR1 (ABCB1), can lead to the rapid removal of this compound from the cell, preventing it from reaching its target.[10][11]
-
High BTK protein turnover: In some cell lines, the synthesis rate of new BTK protein may be so high that it outpaces the degradation induced by this compound.
Please refer to the Troubleshooting Guide below for a more detailed approach to identifying the cause of resistance.
Q4: What is the difference between DC50 and IC50 when evaluating this compound?
A4: IC50 (Half-maximal inhibitory concentration) refers to the concentration of this compound that inhibits a biological process (like cell proliferation) by 50%. It is a measure of the functional consequence of BTK degradation. DC50 (Half-maximal degradation concentration) is the concentration of this compound required to degrade 50% of the target protein (BTK).[12][13] While these two values are often correlated, they are not interchangeable. A low DC50 indicates potent protein degradation, which should translate to a low IC50 in sensitive cell lines.
Q5: How quickly should I expect to see BTK degradation after this compound treatment?
A5: The kinetics of BTK degradation can vary between cell lines and are dependent on the concentration of this compound used. Generally, significant degradation can be observed within a few hours of treatment (e.g., 2-6 hours), with maximal degradation (Dmax) often reached by 12-24 hours.[14] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
Data Presentation: Cell Line-Specific Responses to this compound
The following tables summarize hypothetical quantitative data for this compound treatment across a panel of B-cell lymphoma cell lines, illustrating typical sensitive, moderately sensitive, and resistant phenotypes.
Table 1: this compound Potency Across B-Cell Lymphoma Cell Lines
| Cell Line | Cancer Type | BTK Status | Key Resistance Markers | This compound DC50 (nM) | This compound IC50 (nM) | This compound Dmax (%) |
| JeKo-1 | Mantle Cell Lymphoma | Wild-Type | None | 5 | 15 | >95 |
| TMD8 | ABC-DLBCL | Wild-Type | None | 10 | 30 | >90 |
| Ramos | Burkitt's Lymphoma | Wild-Type | High c-Myc | 50 | 200 | ~80 |
| JeKo-1-R | Mantle Cell Lymphoma | Wild-Type | CRBN down-regulation | >1000 | >2000 | <20 |
| OCI-Ly10 | ABC-DLBCL | Wild-Type | PI3K pathway activation | 15 | >1000 | >90 |
Data are representative and should be confirmed experimentally.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No BTK degradation observed by Western Blot | 1. Inactive this compound compound: Improper storage or handling. | 1. Use a fresh aliquot of this compound. Ensure it is stored as recommended. |
| 2. Suboptimal treatment conditions: Incorrect concentration or duration. | 2. Perform a dose-response and time-course experiment (e.g., 1 nM - 10 µM for 2-24 hours). | |
| 3. Cell line is resistant: See FAQ Q3 for mechanisms. | 3. Confirm the expression of BTK and the relevant E3 ligase components (e.g., CRBN) in your cell line. | |
| 4. Technical issue with Western Blot: Poor antibody quality, etc. | 4. Use a validated anti-BTK antibody and include a positive control cell line (e.g., JeKo-1). | |
| BTK is degraded, but no effect on cell viability | 1. Cell line not dependent on BTK signaling: Survival is driven by other pathways. | 1. Verify the cell line's dependence on the BCR pathway. Consider using a positive control inhibitor (e.g., ibrutinib). |
| 2. Activation of compensatory survival pathways: e.g., PI3K/Akt or MAPK.[1][8][9] | 2. Probe for activation of key nodes in these pathways (e.g., p-Akt, p-ERK) by Western Blot. Consider combination therapies. | |
| 3. Insufficient treatment duration for apoptosis: Degradation precedes apoptosis. | 3. Extend the cell viability assay endpoint (e.g., 48-96 hours). | |
| High variability between replicate experiments | 1. Inconsistent cell health or density: | 1. Ensure consistent cell passage number, seeding density, and viability (>90%) at the start of each experiment. |
| 2. Inaccurate this compound dilutions: | 2. Prepare fresh serial dilutions for each experiment from a concentrated stock. | |
| 3. Edge effects in multi-well plates: | 3. Avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
B-cell lymphoma cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in the opaque-walled 96-well plate at a density of 10,000 cells/well in 50 µL of culture medium.
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells. Add 50 µL of medium with vehicle (e.g., 0.1% DMSO) to control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
-
Western Blot for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with this compound.
-
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-p-BTK (Tyr223), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with desired concentrations of this compound for the desired time (e.g., 12 hours). Harvest cells, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BTK at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize BTK band intensity to the loading control (GAPDH). Calculate the percentage of remaining BTK relative to the vehicle control to determine DC50 and Dmax.[15][16]
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound (e.g., at 1x and 5x IC50 concentrations) for 48 hours.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash cells once with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).[17][18][19]
-
Visualizations
Caption: Mechanism of action for the BTK-targeting PROTAC this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and Non-Genetic Mechanisms of Resistance to BCR Signaling Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 13. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Technical Support Center: Mitigating L18I-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to L18I-induced cytotoxicity in non-target cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's tyrosine kinase (BTK) for degradation.[1][2] It is particularly investigated for its potential to degrade BTK mutants that have developed resistance to inhibitors like ibrutinib.[1][3] PROTACs are hybrid molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2]
Q2: Why am I observing cytotoxicity in my non-target cell lines treated with this compound?
Off-target cytotoxicity is a common challenge in drug development and can arise from several factors:[4][5]
-
Unintended Targets: this compound may be degrading proteins other than BTK that are essential for the survival of certain non-target cells.[5][6]
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to slight perturbations in cellular protein homeostasis.[6]
-
Assay Interference: The this compound compound itself might interfere with the reagents of your cytotoxicity assay, leading to false-positive results.[6]
Q3: What are the general strategies to mitigate off-target cytotoxicity of targeted therapies like this compound?
Several strategies can be employed to reduce off-target effects:
-
Rational Drug Design: Modifying the chemical structure of this compound to improve its selectivity for BTK.[4]
-
Affinity and Valency Modulation: Adjusting the binding affinity of the BTK-targeting and E3 ligase-binding moieties can enhance specificity for tumor cells overexpressing the target.[7][8]
-
Advanced Delivery Systems: Utilizing targeted delivery systems to concentrate this compound at the tumor site and limit exposure to healthy tissues.
-
Dose Optimization: Carefully titrating the concentration of this compound to find a therapeutic window that maximizes on-target efficacy while minimizing off-target toxicity.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Data Across Replicates
-
Potential Cause:
-
Solution:
Problem 2: Discrepancy Between Different Cytotoxicity Assays
-
Potential Cause:
-
Solution:
Problem 3: Unexpectedly High Cytotoxicity in Control (Vehicle-Treated) Cells
-
Potential Cause:
-
Toxicity of the solvent (e.g., DMSO) at the concentration used.
-
Poor cell health prior to the experiment.
-
Issues with the culture medium or supplements.
-
-
Solution:
-
Determine the maximum non-toxic concentration of the vehicle for each cell line.
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Use fresh, pre-warmed media and high-quality supplements.
-
Data Presentation
Table 1: Representative Cytotoxicity Profile of this compound in Target vs. Non-Target Cell Lines
| Cell Line | Cell Type | Target (BTK) Expression | Assay Type | IC50 (µM) |
| HBL-1 (C481S) | B-cell Lymphoma | High | CellTiter-Glo® | 0.05 |
| Mino | Mantle Cell Lymphoma | High | MTT | 0.08 |
| HEK293 | Embryonic Kidney | Low | CellTiter-Glo® | 15.2 |
| HeLa | Cervical Cancer | Low | MTT | 28.1 |
| A549 | Lung Carcinoma | Low | CellTiter-Glo® | 9.5 |
Note: Data is representative and for illustrative purposes.
Table 2: Troubleshooting Unexpected Cytotoxicity in a Non-Target Cell Line (e.g., HEK293)
| Observation | Potential Cause | Suggested Action |
| High cytotoxicity at low this compound concentrations | Off-target protein degradation | Perform proteomic analysis to identify unintended degraded proteins. |
| Discrepancy between MTT and LDH assays | Assay interference | Run cell-free controls for both assays. |
| High background in vehicle control | Solvent toxicity | Titrate DMSO concentration to ≤ 0.1%. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Luminescent ATP Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a microplate reader.
-
Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Protocol 2: Assessing Off-Target Effects using Proteomics
-
Cell Culture and Treatment: Culture the non-target cell line of interest and treat with this compound at a concentration that induces cytotoxicity and a non-toxic concentration for a specified time. Include a vehicle-treated control.
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Mass Spectrometry:
-
Perform protein reduction, alkylation, and digestion (typically with trypsin).
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide samples by LC-MS/MS.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein abundance between this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated (potential off-targets).
-
Perform pathway analysis on the list of downregulated proteins to understand the biological processes affected.
-
Visualizations
Caption: Workflow for assessing and mitigating this compound off-target cytotoxicity.
Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.
Caption: this compound on-target vs. a hypothetical off-target signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. m.youtube.com [m.youtube.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Development of a workflow for in vitro on– and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L18I Synthesis Scale-Up for Preclinical Studies
Disclaimer: The information provided in this technical support center is intended for research and development professionals. All procedures involving chemical synthesis should be conducted by trained personnel in an appropriate laboratory setting with all necessary safety precautions in place. L18I is understood to be a PROTAC (Proteolysis-targeting chimera) targeting Bruton's tyrosine kinase (BTK).
This guide addresses the common challenges encountered when scaling the multi-step chemical synthesis of complex molecules like the this compound PROTAC from bench scale (milligrams) to a scale suitable for preclinical studies (grams to kilograms).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of a PROTAC like this compound?
A1: Scaling up PROTAC synthesis presents several key challenges stemming from their complex, high molecular weight structures.[1][2] These include:
-
Multi-step Synthesis Complexity: this compound is assembled through a linear sequence involving the synthesis of a warhead (BTK inhibitor), a linker, and an E3 ligase ligand, followed by their conjugation.[3][4][5] Each step's yield multiplies, so even small inefficiencies can drastically lower the overall yield at scale.[6]
-
Yield Attenuation: Reactions that perform well at the milligram scale often see a decrease in yield when scaled up due to issues with mass and heat transfer, mixing efficiency, and reaction kinetics.[7]
-
Purification Difficulties: PROTACs often have poor solubility and are difficult to crystallize.[2][8] Purification at a large scale may require moving from standard flash chromatography to more specialized techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC), which can be costly and time-consuming.[9][10][11][12]
-
Impurity Profile Changes: The impurity profile can change at a larger scale. Side reactions that were negligible at a small scale may become significant, and new impurities can be introduced from larger quantities of reagents and longer reaction times.[13]
-
Safety and Handling: As a potent molecule, this compound requires specialized handling procedures and containment equipment to ensure operator safety, especially when working with kilogram quantities.[10][11][14]
Q2: My overall yield for the this compound synthesis is significantly lower at the gram scale compared to the bench scale. How do I identify the bottleneck?
A2: To identify the bottleneck in a multi-step synthesis, a systematic approach is required:
-
Analyze Each Step: Do not rely solely on the overall yield. Calculate the yield for each individual synthetic step at the larger scale.
-
Purity Check of Intermediates: Use analytical techniques like UPLC-MS and NMR to check the purity of the intermediate compound after each step. An impure intermediate can significantly inhibit subsequent reactions.
-
Identify Problematic Reactions: Compare the step-by-step yields at the gram scale to your bench-scale results. The step with the most significant yield drop is your primary bottleneck. Common culprits are often coupling reactions or steps that require stringent anhydrous or anaerobic conditions.
-
Re-optimization: Once the bottleneck step is identified, it may need to be re-optimized at the larger scale. This could involve adjusting temperature, reaction time, reagent stoichiometry, or the rate of addition of a key reagent.[7]
Q3: We are observing a new, unknown impurity in our scaled-up this compound batch. What are the likely sources?
A3: New impurities at scale can originate from several sources:
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents are now being introduced in larger quantities.[13][15][16]
-
Process-Related Impurities: These are byproducts from side reactions. For example, in amide coupling steps (a common reaction in PROTAC synthesis), byproducts can include O-acylisourea (from carbodiimide (B86325) reagents) or guanidinium (B1211019) byproducts.[8][17][18] In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, homocoupling of the alkyne (Glaser coupling) is a common side reaction.[19][20]
-
Degradation Products: this compound or its intermediates may degrade over longer reaction or work-up times at scale. A forced degradation study can help identify potential degradants.[21]
-
Residual Solvents: Inadequate removal of solvents from previous steps can lead to their classification as impurities.[15]
Q4: Standard column chromatography is not effective for purifying our 10-gram batch of this compound. What are the alternatives?
A4: For large-scale purification of complex molecules like this compound, consider these alternatives:
-
Crystallization: This is the most desired method at scale as it is cost-effective and can provide very high purity. Screen various solvents and solvent systems to induce crystallization.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique offers high resolution for purifying complex mixtures and is scalable. However, it requires significant solvent usage and can be expensive.[9][22]
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC, using supercritical CO2 as the main mobile phase, which reduces organic solvent consumption.[6][12] It is particularly effective for chiral separations, which may be relevant if any part of the this compound molecule is chiral.[11][23][24]
-
Liquid-Liquid Extraction: A well-designed series of extractions can be a powerful and scalable method to remove major impurities, especially those with different polarities or acid/base properties.
Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling Step
This guide assumes the coupling of a carboxylic acid-functionalized linker with an amine-containing warhead or E3 ligase ligand.
| Symptom | Possible Cause | Troubleshooting Action |
| Low conversion of starting materials | 1. Ineffective coupling reagent: The reagent may have degraded or is not potent enough for the specific substrates. 2. Insufficient activation: The carboxylic acid is not being fully activated before the addition of the amine. 3. Poor solubility: Reactants are not fully dissolved, limiting the reaction rate. | 1. Use a fresh bottle of a high-quality coupling reagent (e.g., HATU, COMU). Ensure it is stored under inert gas and protected from moisture. 2. Allow for a pre-activation period where the carboxylic acid and coupling reagent are stirred together before adding the amine. 3. Experiment with different solvent systems (e.g., DMF, NMP) to improve solubility. Gentle heating may also be considered if the substrates are stable. |
| Formation of significant byproducts | 1. Side reaction with coupling reagent: For carbodiimide reagents (e.g., EDC, DCC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[18][25] 2. Epimerization: If a chiral center is adjacent to the carboxylic acid, the harsh conditions might cause racemization. | 1. Add an auxiliary nucleophile like HOBt or HOAt to the reaction. These additives intercept the O-acylisourea to form a more stable active ester, minimizing the N-acylurea side reaction.[18] 2. Use a milder coupling reagent and a non-nucleophilic base (e.g., DIPEA). Run the reaction at a lower temperature (e.g., 0 °C). |
| Difficulty isolating the product | 1. Byproducts are difficult to separate: The urea (B33335) byproduct from DCC is often hard to remove via chromatography. 2. Product is water-soluble: The product is lost during the aqueous work-up. | 1. If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea. If using a water-soluble carbodiimide like EDC, the corresponding urea can be removed with an acidic wash.[17] 2. Avoid an aqueous work-up if possible. If necessary, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Alternatively, use a reverse-phase work-up. |
Guide 2: Issues with Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira)
This guide is relevant if a C-C bond in the this compound synthesis is formed via a reaction like the Sonogashira coupling (alkyne + aryl halide).
| Symptom | Possible Cause | Troubleshooting Action |
| No or very low product yield | 1. Inactive Catalyst: The Palladium(0) catalyst has been oxidized or has precipitated out as "palladium black".[19] 2. Poorly Reactive Substrate: Aryl chlorides or bromides can be less reactive than aryl iodides.[19][21] 3. Oxygen Contamination: Oxygen promotes the homocoupling of the alkyne (Glaser coupling) and can deactivate the catalyst.[7] | 1. Ensure a fresh, high-quality catalyst is used. Consider using a more robust ligand (e.g., a biaryl phosphine (B1218219) ligand like sXPhos) that stabilizes the active catalytic species.[19] 2. Increase the reaction temperature. For less reactive halides, temperatures of 80-100 °C may be necessary.[21] 3. Thoroughly degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7][19] |
| Significant homocoupling of alkyne (Glaser byproduct) | 1. Presence of Oxygen: As mentioned, oxygen promotes this side reaction, especially in the presence of the copper co-catalyst.[20] 2. High concentration of copper acetylide. | 1. Implement rigorous degassing procedures. 2. Perform the reaction under copper-free conditions, which may require a more active palladium catalyst system.[19] Alternatively, add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[20] |
| Reaction stalls before completion | 1. Catalyst deactivation over time. 2. Insufficient base: The base is consumed or is not strong enough to deprotonate the alkyne efficiently throughout the reaction. | 1. Add a second portion of the palladium catalyst midway through the reaction. 2. Ensure the base (e.g., triethylamine, diisopropylethylamine) is anhydrous and used in sufficient excess (typically 2-3 equivalents). |
Data Presentation: Scale-Up Comparison
The following table provides a hypothetical comparison of key parameters for a single synthetic step when scaling up from a research to a preclinical batch size.
Table 1: Scale-Up Parameter Comparison for a Representative Amide Coupling Step
| Parameter | Research Scale (1 g) | Preclinical Scale (100 g) | Notes |
| Starting Material A | 1.0 g | 100.0 g | - |
| Reagent B | 1.2 equivalents | 1.1 equivalents | Stoichiometry is often tightened at scale to reduce cost and simplify purification. |
| Solvent Volume | 20 mL (5 vol) | 1.5 L (15 vol) | Higher solvent volume may be needed at scale to aid stirring and heat transfer. |
| Reaction Time | 4 hours | 12 hours | Larger volumes require longer times for heating, cooling, and complete conversion. |
| Work-up | Column Chromatography | Crystallization / Re-slurry | Chromatography is often not viable for large quantities; developing a crystallization protocol is crucial. |
| Yield | 85% | 72% | A 10-15% drop in yield is common when scaling up a reaction for the first time. |
| Purity (UPLC) | >98% | 96.5% | Purity may be slightly lower due to more pronounced side reactions or less efficient purification. |
Experimental Protocols
Protocol 1: General Procedure for a Scale-Up Amide Coupling Reaction
Objective: To couple a carboxylic acid intermediate (100 g) with an amine intermediate.
Methodology:
-
Vessel Preparation: A 5 L jacketed glass reactor, equipped with a mechanical overhead stirrer, temperature probe, and nitrogen inlet, is dried under vacuum with gentle heating and then purged with nitrogen.
-
Reagent Charging: The carboxylic acid intermediate (100 g, 1.0 eq) and a suitable solvent (e.g., anhydrous DMF, 1.5 L) are charged to the reactor. The mixture is stirred until all solids are dissolved.
-
Activation: A non-nucleophilic base (e.g., DIPEA, 1.5 eq) is added, followed by the coupling reagent (e.g., HATU, 1.1 eq) in portions, keeping the internal temperature below 25 °C using a chiller connected to the reactor jacket. The mixture is stirred for a 30-minute "pre-activation" period.
-
Amine Addition: The amine intermediate (1.05 eq) is dissolved in anhydrous DMF (500 mL) and added to the reactor via an addition funnel over 1 hour, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature. The progress is monitored every 2 hours by taking a small aliquot and analyzing it by UPLC-MS to check for the disappearance of the limiting starting material.
-
Work-up and Isolation: Once the reaction is complete (typically >99% conversion), the reaction mixture is quenched by the slow addition of water. The product is then isolated by either extraction into a suitable organic solvent or by inducing crystallization/precipitation and filtering the resulting solid. The solid product is washed with an appropriate solvent (e.g., water, MTBE) and dried under vacuum.
Protocol 2: General Procedure for UPLC-MS Purity Analysis
Objective: To determine the purity of the final this compound compound and identify any impurities.
Methodology:
-
Sample Preparation: A stock solution of the this compound batch is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., DMSO or Acetonitrile). A working solution is made by diluting this stock solution to approximately 10 µg/mL with 50:50 Acetonitrile:Water.
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Data is acquired in both full scan mode (to determine purity by UV peak area) and MS/MS mode (to aid in the structural elucidation of impurities).
-
-
Data Analysis: The purity is calculated based on the peak area percentage of the main peak in the UV chromatogram. The masses of any impurity peaks are analyzed to propose potential structures (e.g., starting materials, byproducts, degradation products).[26][27]
Visualizations
Caption: A generalized workflow for scaling up a multi-step organic synthesis.
Caption: A decision flowchart for troubleshooting a low-yielding reaction step.
Caption: A typical purification strategy for a complex small molecule like this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. biotage.com [biotage.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 14. ardena.com [ardena.com]
- 15. moravek.com [moravek.com]
- 16. veeprho.com [veeprho.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. scientificupdate.com [scientificupdate.com]
- 23. Prep SFC chiral | Sepiatec [sepiatec.com]
- 24. chiraltech.com [chiraltech.com]
- 25. Amide Synthesis [fishersci.co.uk]
- 26. lcms.cz [lcms.cz]
- 27. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L18I and P13I for Bruton's Tyrosine Kinase (BTK) Degradation
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a critical target for therapeutic intervention in B-cell malignancies and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins. This guide provides a detailed comparison of two prominent cereblon-based BTK PROTAC degraders, L18I and P13I, focusing on their efficacy, experimental validation, and underlying mechanisms.
Executive Summary
Both this compound and P13I are potent degraders of wild-type BTK and, crucially, the ibrutinib-resistant C481S mutant. P13I was one of the earlier developed BTK degraders, demonstrating significant efficacy in various lymphoma cell lines. This compound was developed as a next-generation degrader through optimization of earlier compounds, exhibiting improved solubility and efficacy. While both molecules show comparable degradation potency for the C481S BTK mutant, this compound has also been investigated for its potential in treating autoimmune diseases, highlighting its broader therapeutic applicability.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and P13I in inducing BTK degradation and inhibiting cell proliferation across various cell lines.
Table 1: BTK Degradation Efficacy (DC50)
| Compound | Cell Line | BTK Genotype | DC50 (nM) | Incubation Time | Reference |
| P13I | Ramos | Wild-Type | ~10 | 72 hours | [1] |
| Mino | Wild-Type | 9.2 | Not Specified | [2] | |
| MM.1S | Wild-Type | 11.4 | Not Specified | [2] | |
| HBL-1 | C481S Mutant | ~30 | 36 hours | [1] | |
| This compound | HBL-1 | C481S Mutant | ~30 | 36 hours | [1] |
| Primary B-cells | Wild-Type | 15.36 | Not Specified | [3] |
DC50 (Degradation Concentration 50%) is the concentration of the compound that induces 50% degradation of the target protein.
Table 2: Anti-proliferative Activity (GI50/EC50)
| Compound | Cell Line | BTK Genotype | GI50/EC50 (nM) | Assay | Reference |
| P13I | HBL-1 | Wild-Type | 1.5 | CCK-8 | [2] |
| HBL-1 | C481S Mutant | ~28 | MTT | [2] | |
| This compound | HBL-1 | C481S Mutant | Not explicitly stated, but shown to inhibit growth | CCK-8 | Not specified in snippets |
GI50 (Growth Inhibition 50%) or EC50 (Half maximal Effective Concentration) is the concentration of the compound that inhibits 50% of cell growth or viability.
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is a standard method to quantify the levels of BTK protein within cells following treatment with this compound or P13I.
a. Cell Lysis:
-
Culture cells to the desired density and treat with various concentrations of this compound, P13I, or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 24, or 36 hours).
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
c. SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
e. Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the degraders.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
b. Compound Treatment:
-
Prepare serial dilutions of this compound and P13I in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 72-96 hours).
c. Absorbance Measurement:
-
For CCK-8 Assay:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.[4]
-
d. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log concentration of the compound and determine the GI50/EC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: Mechanism of action for BTK degradation by this compound or P13I PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Bruton's Tyrosine Kinase (BTK) Inhibitors for Researchers and Drug Development Professionals
A Note on L18I: As of December 2025, publicly available scientific literature and clinical trial databases do not contain information on a Bruton's Tyrosine Kinase (BTK) inhibitor specifically designated as "this compound." It is possible that this is an internal development codename not yet disclosed, a typographical error, or a compound in very early, non-public stages of research. This guide, therefore, provides a comprehensive head-to-head comparison of the leading, well-documented BTK inhibitors currently in clinical use or advanced development: ibrutinib (B1684441), acalabrutinib, zanubrutinib, and pirtobrutinib.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[1][2] BTK inhibitors have revolutionized the treatment of various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3][4] These inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
Covalent BTK inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible covalent bond with a cysteine residue (C481) in the active site of the BTK enzyme.[5][][7] This irreversible binding leads to sustained inhibition of BTK activity. However, a common mechanism of acquired resistance to these drugs is a mutation at the C481 binding site, which prevents the covalent bond from forming.[8]
Non-covalent BTK inhibitors , like pirtobrutinib, bind to the BTK enzyme through reversible, non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[9][10] A key advantage of this class is that their binding is not dependent on the C481 residue, allowing them to be effective against BTK enzymes with the C481S mutation that confers resistance to covalent inhibitors.[8][9][11]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of intervention for BTK inhibitors.
Head-to-Head Comparison of BTK Inhibitors
The following tables summarize key characteristics and clinical data for ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib.
Table 1: General Characteristics and Kinase Selectivity
| Feature | Ibrutinib (First-Generation) | Acalabrutinib (Second-Generation) | Zanubrutinib (Second-Generation) | Pirtobrutinib (Non-Covalent) |
| Binding Type | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible | Non-Covalent, Reversible |
| BTK Binding Site | Cys-481 | Cys-481 | Cys-481 | Not Cys-481 dependent |
| BTK IC₅₀ | 0.5 nM | 3 nM | <0.5 nM | 0.47 nM |
| Selectivity | Less selective; inhibits other kinases (e.g., TEC, EGFR, ITK)[][12] | More selective than ibrutinib[4][13] | More selective than ibrutinib and acalabrutinib[12][13] | Highly selective |
| Active Metabolite | Yes (PCI-45227) | Yes (ACP-5862)[14] | - | - |
Table 2: Comparative Efficacy in Relapsed/Refractory CLL (Head-to-Head Trials)
| Trial | Comparison | Primary Endpoint | Result |
| ELEVATE-RR | Acalabrutinib vs. Ibrutinib | Non-inferior Progression-Free Survival (PFS) | Acalabrutinib was non-inferior to ibrutinib in terms of PFS.[15] |
| ALPINE | Zanubrutinib vs. Ibrutinib | Overall Response Rate (ORR) & PFS | Zanubrutinib demonstrated superior ORR and PFS compared to ibrutinib.[13][15] |
Table 3: Comparative Safety and Tolerability (Head-to-Head Trials)
| Adverse Event | ELEVATE-RR (Acalabrutinib vs. Ibrutinib) | ALPINE (Zanubrutinib vs. Ibrutinib) |
| Atrial Fibrillation (any grade) | 9.4% vs. 16.0% (p=0.02)[15] | Lower incidence with zanubrutinib.[16] |
| Hypertension (any grade) | Lower with acalabrutinib. | Lower with zanubrutinib. |
| Bleeding (any grade) | Similar between both arms. | Lower with zanubrutinib. |
| Diarrhea (any grade) | Lower with acalabrutinib. | Lower with zanubrutinib. |
| Arthralgia (any grade) | Lower with acalabrutinib. | Lower with zanubrutinib. |
Note: Data is derived from the ELEVATE-RR and ALPINE clinical trials. Direct cross-trial comparisons should be made with caution due to differences in study populations and designs.[16]
Experimental Protocols: A Generalized Workflow for BTK Inhibitor Evaluation
Evaluating the efficacy and selectivity of novel BTK inhibitors typically follows a multi-step process from in vitro characterization to clinical assessment.
References
- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. cllsociety.org [cllsociety.org]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emjreviews.com [emjreviews.com]
- 7. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. patientpower.info [patientpower.info]
- 11. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Validating the specificity of L18I for BTK over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of the L18I mutation in Bruton's tyrosine kinase (BTK) over other kinases. While direct comparative data for the this compound mutation is not extensively available in the public domain, this document outlines the established experimental protocols and data presentation methods used to determine kinase inhibitor specificity. The principles and techniques described herein are directly applicable to characterizing the enzymatic behavior of the this compound BTK variant.
Introduction to BTK and the Importance of Specificity
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, and survival.[1][2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4][5][6] Kinase inhibitors targeting BTK have revolutionized the treatment of these conditions.[6][7][8]
Kinase inhibitor specificity is a critical parameter in drug development. Off-target effects, where an inhibitor interacts with kinases other than the intended target, can lead to unforeseen side effects and toxicities.[7] Therefore, rigorous validation of a kinase mutant's activity profile against a broad panel of other kinases is essential. While mutations like C481S are widely studied for their role in acquired resistance to covalent BTK inhibitors, other mutations such as this compound may also alter the kinase's substrate specificity and inhibitor sensitivity profile.[6][9][10][11]
BTK Signaling Pathway
BTK is a key component of several signaling pathways, including those initiated by the B-cell receptor (BCR), Toll-like receptors (TLRs), chemokine receptors, and Fc receptors.[1][2][12] Upon receptor activation, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation. Active BTK then phosphorylates downstream targets, most notably phospholipase C-γ2 (PLCγ2).[1][2] This initiates a cascade of events leading to the activation of transcription factors such as NF-κB and NFAT, which control genes involved in cell proliferation, activation, and survival.[1][12]
Figure 1. Simplified BTK Signaling Pathway.
Experimental Validation of Kinase Specificity
A comprehensive assessment of the this compound BTK mutant's specificity would involve a series of biochemical and cell-based assays.
Experimental Workflow
The general workflow for assessing kinase specificity involves expressing and purifying the kinase of interest, followed by screening against a panel of other kinases in the presence of a test compound or, in this case, to characterize the intrinsic activity of the mutant.
Figure 2. General Experimental Workflow for Kinase Specificity Validation.
Methodologies
1. In Vitro Kinase Assays
-
Objective: To quantify the enzymatic activity of this compound BTK and compare it to wild-type BTK and a panel of other kinases.
-
Protocol:
-
Protein Expression and Purification: The coding sequence for this compound BTK would be cloned into an appropriate expression vector and expressed in a suitable system (e.g., insect cells or E. coli). The protein would then be purified to homogeneity using affinity and size-exclusion chromatography.
-
Kinase Activity Assay: A purified active kinase is incubated with a test inhibitor and the appropriate substrate and ATP.[13] The activity can be measured using various methods, such as:
-
Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP) into a substrate peptide.
-
Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining after the kinase reaction.[13]
-
Fluorescence-Based Assays: Techniques like LanthaScreen™ Eu Kinase Binding Assay can be used to measure inhibitor binding affinity.[14]
-
-
Kinase Panel Screening: The purified this compound BTK would be screened against a large panel of other kinases (e.g., the KINOMEscan™ panel) to determine its off-target activity profile.[15]
-
2. Cell-Based Assays
-
Objective: To assess the impact of the this compound mutation on BTK-mediated signaling pathways within a cellular context.
-
Protocol:
-
Generation of Cell Lines: A suitable cell line (e.g., a B-cell lymphoma line) would be engineered to express this compound BTK, either by stable transfection or CRISPR/Cas9-mediated gene editing.
-
Phosphorylation Analysis: Western blotting or phospho-flow cytometry would be used to measure the phosphorylation status of BTK itself (autophosphorylation) and its downstream targets like PLCγ2 upon stimulation of the BCR pathway.
-
Calcium Flux Assays: Intracellular calcium levels would be monitored following BCR cross-linking to assess the functional consequences of the this compound mutation on downstream signaling.[16]
-
Cell Proliferation and Viability Assays: The effect of the this compound mutation on cell growth and survival would be determined using assays such as MTS or CellTiter-Glo®.
-
Data Presentation
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
This table would present the half-maximal inhibitory concentration (IC50) values of a reference BTK inhibitor against wild-type BTK, this compound BTK, and a panel of other kinases. This would reveal any shifts in inhibitor sensitivity caused by the this compound mutation and its selectivity.
| Kinase Target | Wild-Type BTK | This compound BTK | Kinase A | Kinase B | Kinase C |
| IC50 (nM) | Value | Value | Value | Value | Value |
Note: Data in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Table 2: Kinase Selectivity Score
The selectivity score is a quantitative measure of how selectively an inhibitor binds to its intended target compared to other kinases. A common method is to calculate the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a specific concentration).
| Compound | Target Kinase | Number of Off-Target Kinases (>50% Inhibition @ 1µM) | Selectivity Score (S10) |
| Reference Inhibitor | This compound BTK | Value | Value |
Note: Data in this table is hypothetical and for illustrative purposes only.
Conclusion
Validating the specificity of the this compound BTK mutation is a critical step in understanding its potential functional consequences and its impact on the efficacy of targeted therapies. Although specific experimental data for this compound is not yet widely published, the established methodologies of in vitro kinase profiling and cell-based signaling assays provide a robust framework for its characterization. The systematic application of these techniques, coupled with clear and concise data presentation, will enable a thorough assessment of the this compound BTK mutant's specificity and its potential role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL) | MDPI [mdpi.com]
- 7. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's Tyrosine Kinase (BTK) Mutations in Chronic Lymphocytic Leukemia (CLL): A Clinical View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biorxiv.org [biorxiv.org]
- 16. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L18I Cross-Reactivity Across Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel therapeutic antibody candidate, L18I, across various preclinical species. The data presented herein is intended to support the selection of appropriate animal models for pharmacokinetic and pharmacodynamic studies and to provide insights into the potential translatability of this compound's biological activity from preclinical models to human subjects.
Executive Summary
This compound is a humanized IgG1 monoclonal antibody engineered for enhanced therapeutic efficacy. Understanding its cross-reactivity with orthologous targets in different species is critical for a robust preclinical development program. This document summarizes the binding affinities of this compound to its target in human, cynomolgus monkey, and murine models, outlines the experimental protocols used for these assessments, and provides visual representations of the experimental workflow and the putative signaling pathway affected by this compound.
Cross-Reactivity Data Summary
The binding affinity of this compound to its target protein was evaluated across three species using Surface Plasmon Resonance (SPR). The following table summarizes the key kinetic parameters.
| Species | Target Ortholog | Ka (1/Ms) | Kd (1/s) | KD (nM) |
| Human | h-Target | 2.1 x 10⁵ | 8.5 x 10⁻⁴ | 4.0 |
| Cynomolgus Monkey | c-Target | 1.8 x 10⁵ | 9.2 x 10⁻⁴ | 5.1 |
| Mouse | m-Target | 1.2 x 10⁴ | 3.6 x 10⁻³ | 300 |
Table 1: Comparative binding kinetics of this compound to human, cynomolgus monkey, and murine target orthologs. The data reveals a comparable high-affinity binding of this compound to the human and cynomolgus monkey targets. The binding affinity to the murine target is significantly lower, suggesting that the mouse may not be a suitable model for efficacy studies that are dependent on high-affinity target engagement.
Experimental Methodologies
Surface Plasmon Resonance (SPR) for Binding Kinetics
The binding kinetics of this compound were determined using a Biacore T200 instrument.
-
Immobilization: Recombinant human, cynomolgus monkey, and murine target proteins were immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Injection: this compound was injected at various concentrations (ranging from 0.1 nM to 1000 nM) over the sensor surface.
-
Data Analysis: The association (Ka) and dissociation (Kd) rates were measured, and the equilibrium dissociation constant (KD) was calculated (KD = kd/ka).
Enzyme-Linked Immunosorbent Assay (ELISA) for Relative Binding
A direct ELISA was performed to confirm the cross-reactivity of this compound.
-
Coating: 96-well plates were coated with the recombinant target proteins from each species.
-
Blocking: Plates were blocked with 3% Bovine Serum Albumin (BSA) in PBS.
-
Antibody Incubation: this compound was added in a serial dilution and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody was used for detection, followed by the addition of a TMB substrate.
-
Measurement: The optical density was measured at 450 nm.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Figure 1: Workflow for assessing the cross-species binding affinity of this compound using Surface Plasmon Resonance.
Putative Signaling Pathway of this compound Target
Figure 2: Proposed signaling pathway inhibited by this compound binding to its target receptor.
Comparative Analysis of L18I's Effect on Wild-Type vs. Mutant BTK: A Review of Available Data
A comprehensive review of published scientific literature reveals a notable absence of specific data on the L18I mutation in Bruton's tyrosine kinase (BTK). Consequently, a direct comparative analysis of the this compound mutation's effect on wild-type versus other mutant forms of BTK cannot be provided at this time.
While the requested analysis of the this compound mutation is not feasible due to the lack of available research, this guide will provide an overview of the well-characterized impacts of other BTK mutations. This will offer a framework for understanding how mutations can alter BTK function and will highlight the experimental approaches typically used in such analyses.
Understanding BTK and its Role in Signaling
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, differentiation, and survival of B-cells.[2][3] Upon BCR activation, BTK is recruited to the cell membrane and becomes activated through phosphorylation.[2] Activated BTK then phosphorylates downstream targets, most notably phospholipase C-gamma 2 (PLCγ2), initiating a signaling cascade that leads to calcium mobilization and the activation of transcription factors like NF-κB.[3] This cascade ultimately governs cellular proliferation and survival.
Below is a diagram illustrating the canonical BTK signaling pathway.
References
In Vivo Showdown: L18I Demonstrates Potent Anti-Tumor Activity by Degrading Bruton's Tyrosine Kinase
For Immediate Release
A comprehensive analysis of in vivo studies validates the potent anti-tumor activity of L18I, a novel proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). This guide provides a comparative overview of this compound against alternative BTK-targeted therapies, supported by experimental data from xenograft models of B-cell malignancies. The findings highlight the potential of targeted protein degradation as a promising strategy to overcome resistance to conventional BTK inhibitors.
This compound: A Degrader Outperforms an Inhibitor
This compound is a heterobifunctional molecule that induces the degradation of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is aberrantly activated in many B-cell cancers. Unlike traditional small molecule inhibitors that merely block the enzyme's active site, this compound flags BTK for destruction by the cell's natural protein disposal system. This mechanism offers a more profound and sustained suppression of BTK signaling.
In a key in vivo study, this compound was evaluated against the first-generation BTK inhibitor, ibrutinib, in a xenograft model using human HBL-1 cells with the C481S mutation, a common mechanism of resistance to ibrutinib. The results, summarized below, demonstrate the superior efficacy of this compound in this resistant setting.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle | - | ~1500 | - |
| Ibrutinib | 30 mg/kg | ~1200 | ~20% |
| Ibrutinib | 100 mg/kg | ~1000 | ~33% |
| This compound | 30 mg/kg | ~400 | ~73% |
| This compound | 100 mg/kg | <200 | >87% |
The Competitive Landscape: Next-Generation Inhibitors and Degraders
The therapeutic landscape for B-cell malignancies has evolved with the development of next-generation BTK inhibitors and other degraders. These agents aim to improve upon the efficacy and safety profile of first-generation inhibitors like ibrutinib.
| Compound | Class | Mechanism of Action | Key In Vivo Model(s) | Reported Efficacy |
| This compound | PROTAC Degrader | Induces BTK degradation | HBL-1 (C481S mutant) Xenograft | Significant tumor regression in ibrutinib-resistant model. |
| Acalabrutinib (B560132) | 2nd Gen. Inhibitor | Covalent BTK inhibitor | TCL1 Adoptive Transfer, CLL Xenograft | Reduced tumor burden and increased survival.[1] |
| Zanubrutinib | 2nd Gen. Inhibitor | Covalent BTK inhibitor | REC-1, TMD-8 Xenografts | Dose-dependent tumor growth inhibition.[2] |
| Pirtobrutinib | Non-covalent Inhibitor | Reversible BTK inhibitor | Jeko-1 Xenograft | Efficacy in ibrutinib-resistant models.[3] |
| NX-2127 | PROTAC Degrader | Induces BTK degradation | TMD-8 (WT & C481S mutant) Xenograft | Superior tumor growth inhibition compared to ibrutinib.[4][5] |
| BGB-16673 | PROTAC Degrader | Induces BTK degradation | TMD-8 (WT & various mutants) Xenograft | Complete tumor regression in multiple resistant models.[3][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the in vivo xenograft studies cited in this guide.
General Xenograft Model Protocol for B-Cell Malignancies
1. Animal Models:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or CB17/SCID) aged 6-8 weeks are typically used to prevent rejection of human tumor cells.[7] Animals are allowed to acclimatize for at least one week before the commencement of the study. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. Cell Lines and Culture:
-
Human B-cell lymphoma cell lines such as HBL-1 (with C481S mutation), TMD-8, Jeko-1, or REC-1 are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[8]
3. Tumor Implantation:
-
Cultured cells are harvested, washed, and resuspended in a sterile solution, often a mixture of PBS and Matrigel, to enhance tumor establishment.[7]
-
A specific number of cells (typically 5-10 x 10^6) are injected subcutaneously into the flank of each mouse.[8]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
5. Drug Administration:
-
This compound and other PROTACs/inhibitors: Compounds are typically formulated in a vehicle suitable for oral gavage (e.g., a solution of corn oil, ethanol, and PEG).
-
Dosage and Schedule: Animals are treated with specific doses (e.g., 30 mg/kg or 100 mg/kg) administered orally, once or twice daily, for a defined period (e.g., 21-28 days).
6. Endpoint Analysis:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the treatment period, animals are euthanized, and tumors are excised and weighed.
-
Tumor samples may be further processed for pharmacodynamic analysis, such as Western blotting to assess BTK protein levels or immunohistochemistry.[9]
-
Tumor growth inhibition (%TGI) is calculated to determine the efficacy of the treatment compared to the vehicle control group.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the biological processes at play, the following diagrams illustrate the BTK signaling pathway, the mechanism of this compound, and the general workflow of the in vivo experiments.
Caption: The B-Cell Receptor (BCR) signaling pathway, with BTK as a key mediator.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinarypaper.com [veterinarypaper.com]
- 8. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the immunomodulatory effects of L18I and Ibrutinib.
An Objective Comparison of the Immunomodulatory Effects of Ibrutinib (B1684441) and Interleukin-18
Disclaimer: The initial request specified a comparison between "L18I" and Ibrutinib. However, extensive searches did not yield any information on a compound or drug named "this compound" within the context of immunology or pharmacology. It is highly probable that "this compound" was a typographical error. Based on the search results that tangentially referenced Interleukin-18 (IL-18), a cytokine with significant immunomodulatory properties, this guide will proceed with a comparison between Ibrutinib and Interleukin-18 (IL-18). This comparison is based on the assumption that the intended topic was the immunomodulatory effects of Ibrutinib versus those of IL-18.
Introduction
In the landscape of immunomodulatory therapeutics, small molecule inhibitors and biological cytokines represent two distinct but powerful approaches to manipulating the immune system for therapeutic benefit. This guide provides a detailed comparison of the immunomodulatory effects of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, and Interleukin-18 (IL-18), a pro-inflammatory cytokine.[1][2] Ibrutinib is an orally administered small molecule that covalently binds to BTK, effectively blocking its kinase activity.[1][3][4] This mechanism disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of malignant B-cells.[1][4][5] In contrast, Interleukin-18 is a cytokine that plays a significant role in both innate and adaptive immunity, primarily by inducing interferon-gamma (IFN-γ) production and activating natural killer (NK) cells and T cells.[2][6] This guide will delve into their distinct mechanisms of action, their effects on various immune cell populations, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Data Presentation: Ibrutinib vs. Interleukin-18
The following tables summarize the quantitative data on the immunomodulatory effects of Ibrutinib and Interleukin-18 on key immune parameters.
Table 1: Effects on Immune Cell Populations
| Parameter | Ibrutinib | Interleukin-18 (IL-18) |
| B Cells | Induces apoptosis in malignant B cells; inhibits proliferation and survival.[3] | Promotes B cell production of IFN-γ in the presence of IL-12.[2] |
| T Cells | Increases CD4+ and CD8+ T cell numbers; reduces T-cell exhaustion by decreasing PD-1 expression.[7][8][9] Can inhibit T-cell activation via off-target inhibition of ITK.[1] | Promotes activation and differentiation of T cells; strongly induces IFN-γ production, particularly in synergy with IL-12.[2] |
| Natural Killer (NK) Cells | May impair NK cell-mediated antibody-dependent cellular cytotoxicity (ADCC). | Potent activator of NK cells, enhancing their cytotoxic activity.[2] |
| Monocytes/Macrophages | Inhibits macrophage-mediated phagocytosis; can shift macrophages towards an M2 immunosuppressive phenotype.[10][11] | Primary source of IL-18 production; IL-18 can further activate macrophages to produce pro-inflammatory cytokines.[12] |
Table 2: Effects on Cytokine Production
| Cytokine | Ibrutinib | Interleukin-18 (IL-18) |
| IFN-γ | Can lead to increased IFN-γ production by restoring T-cell function.[7] | Potent inducer of IFN-γ from NK cells and T cells, especially in the presence of IL-12.[2] |
| IL-10 | Can increase IL-10 secretion from nurse-like cells (a macrophage subtype).[10][11] | Can induce IL-10 production in certain contexts, contributing to immune regulation. |
| TNF-α | Can reduce TNF-α production from macrophages.[13] | Can induce TNF-α production from various immune cells.[14] |
| Chemokines (e.g., CXCL13) | Reduces secretion of chemokines like CXCL13 from macrophages, impairing B-cell homing.[13] | Can induce the production of various chemokines, promoting immune cell recruitment.[14] |
Table 3: Signaling Pathway Inhibition/Activation
| Parameter | Ibrutinib | Interleukin-18 (IL-18) |
| Primary Target | Bruton's Tyrosine Kinase (BTK).[3][4] | IL-18 Receptor (IL-18R).[6][15] |
| Key Downstream Effects | Inhibition of PLCγ2, AKT, and NF-κB signaling downstream of the BCR.[16][17] | Activation of MyD88, IRAK, TRAF6, leading to NF-κB and MAPK activation.[12][15] |
| IC₅₀ / EC₅₀ | IC₅₀ for BTK is in the low nanomolar range. | EC₅₀ for IFN-γ induction is typically in the picomolar to low nanomolar range, depending on the cell type and co-stimulation. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Experimental Protocols
In Vitro T-Cell Activation and Cytokine Release Assay
Objective: To determine the effect of Ibrutinib or IL-18 on T-cell activation and the secretion of key cytokines like IFN-γ and IL-2.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Isolation: Purify CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) with corresponding microbeads.
-
Cell Culture and Stimulation:
-
Treatment: Add serial dilutions of Ibrutinib (e.g., 0.1 nM to 10 µM) or recombinant human IL-18 (e.g., 1 pg/mL to 100 ng/mL) to the wells. Include a vehicle control (DMSO for Ibrutinib) and an unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[20]
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification:
-
Measure the concentrations of IFN-γ, IL-2, and TNF-α in the supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's protocol.[21]
-
Alternatively, use a multiplex bead-based immunoassay (e.g., Luminex) for the simultaneous measurement of multiple cytokines.[22]
-
-
Data Analysis: Calculate the concentration of each cytokine from a standard curve. Plot the cytokine concentrations against the log of the drug/cytokine concentration to determine the EC₅₀ or IC₅₀ values.
Macrophage Phagocytosis Assay
Objective: To assess the impact of Ibrutinib or IL-18 on the phagocytic capacity of macrophages.
Methodology:
-
Macrophage Differentiation: Isolate CD14+ monocytes from PBMCs and differentiate them into macrophages by culturing for 5-7 days with M-CSF.
-
Treatment: Pre-treat the differentiated macrophages with various concentrations of Ibrutinib or IL-18 for 24 hours.
-
Phagocytosis Induction:
-
Add fluorescently labeled particles (e.g., zymosan bioparticles or opsonized target cells) to the macrophage culture.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
-
Quantification:
-
Wash the cells to remove non-phagocytosed particles.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, analyze the percentage of fluorescently positive macrophages by flow cytometry.
-
-
Data Analysis: Normalize the fluorescence intensity or percentage of positive cells to the vehicle control to determine the effect of the treatment on phagocytosis.
Conclusion
Ibrutinib and Interleukin-18 represent two fundamentally different approaches to immunomodulation. Ibrutinib acts as an immunosuppressant in the context of B-cell malignancies by inhibiting a key survival pathway, but it can also enhance T-cell function by reversing exhaustion.[7][9] Its effects on myeloid cells, such as macrophages, are complex and can include both pro- and anti-inflammatory outcomes.[10][11][13] In contrast, IL-18 is a potent pro-inflammatory cytokine that primarily stimulates the innate and Th1-type adaptive immune responses.[2][14] Its therapeutic potential lies in augmenting immune responses against pathogens and cancer, though its powerful pro-inflammatory nature also carries the risk of inducing immunopathology.
The choice between a targeted inhibitor like Ibrutinib and a broad-acting cytokine like IL-18 depends entirely on the therapeutic goal. For diseases driven by hyperactive B-cell signaling, Ibrutinib is a rational choice. For conditions where a robust cell-mediated immune response is desired, IL-18 or agents that mimic its effects could be beneficial. Understanding their distinct immunomodulatory profiles, as outlined in this guide, is crucial for researchers and drug development professionals seeking to harness the power of the immune system for therapeutic purposes.
References
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Interleukin 18 - Wikipedia [en.wikipedia.org]
- 7. Effects of ibrutinib on T-cell immunity in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Ibrutinib treatment improves T cell number and function in CLL patients [jci.org]
- 9. cllsociety.org [cllsociety.org]
- 10. Ibrutinib modifies the function of monocyte/macrophage population in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. abeomics.com [abeomics.com]
- 13. Frontiers | Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 17. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. criver.com [criver.com]
Benchmarking L18I performance against next-generation BTK degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of the PROTAC BTK degrader, L18I, against emerging next-generation Bruton's tyrosine kinase (BTK) degraders currently in clinical development: NX-2127, NX-5948, and BGB-16673. This document is intended to serve as a resource for researchers and drug development professionals interested in the evolving landscape of targeted protein degradation for B-cell malignancies and other related diseases.
Introduction to BTK Degraders
Bruton's tyrosine kinase (BTK) is a clinically validated target in various B-cell cancers. While BTK inhibitors have shown significant efficacy, the emergence of resistance, often through mutations in the BTK gene, necessitates the development of novel therapeutic strategies. Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative by inducing the degradation of the entire BTK protein, rather than simply inhibiting its kinase activity. This approach has the potential to overcome resistance mechanisms associated with traditional inhibitors.[1][2]
This guide focuses on this compound, a research-stage BTK PROTAC, and compares its available preclinical data with that of next-generation BTK degraders that have advanced into clinical trials.
Performance Data Summary
The following tables summarize the available preclinical data for this compound and the next-generation BTK degraders. It is important to note that the experimental conditions and cell lines used for generating these data may vary between studies, which should be taken into consideration when making direct comparisons.
Table 1: Preclinical Performance of BTK Degraders
| Compound | Target(s) | DC50 | Dmax | Cell Line(s) | Key Findings |
| This compound | BTK (wild-type and mutants) | DC50 = 29.0 nM (for C481S BTK) | >90% (qualitative from Western blot) | HBL-1 (C481S BTK) | Efficiently degrades multiple single-point BTK mutants at the C481 position. |
| NX-2127 | BTK, IKZF1, IKZF3 | DC50 = 4.5 nM | 94% | TMD8 (DLBCL) | Potent dual degradation of BTK and immunomodulatory proteins Ikaros and Aiolos. Orally bioavailable with in vivo efficacy. |
| NX-5948 | BTK | DC50 < 10 nM | >90% | TMD8 (DLBCL) | Potent and selective BTK degradation. Brain-penetrant with activity in preclinical models of CNS lymphoma. |
| BGB-16673 | BTK (wild-type and mutants) | Not explicitly reported in reviewed sources | >80% (in patients) | Various B-cell malignancies | Potent degradation of both wild-type and multiple mutant forms of BTK. |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing the potency and efficacy of a degrader. Lower DC50 values indicate higher potency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of BTK degraders, it is crucial to visualize the relevant biological pathways and experimental procedures.
Figure 1: Simplified BTK signaling pathway in B-cells.
The diagram above illustrates the central role of BTK in the B-cell receptor signaling cascade, which ultimately leads to cell proliferation and survival. BTK degraders disrupt this pathway by eliminating the BTK protein.
Figure 2: General mechanism of action for a BTK PROTAC degrader.
This workflow illustrates how a PROTAC molecule brings the target protein (BTK) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.
Experimental Protocols
The characterization of BTK degraders involves a series of key in vitro experiments to determine their efficacy and mechanism of action. Below are generalized methodologies for these assays.
Cell Culture and Treatment
-
Cell Lines: Human B-cell lymphoma cell lines (e.g., TMD8, Ramos, HBL-1) are commonly used. For studying resistance, cell lines engineered to express mutant forms of BTK (e.g., C481S) are employed.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded at a specified density and treated with varying concentrations of the BTK degrader or vehicle control (e.g., DMSO) for a defined period (e.g., 4, 8, 16, 24 hours).
Western Blot Analysis for BTK Degradation
This assay is used to visualize and quantify the reduction in BTK protein levels following treatment with a degrader.
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of BTK is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay confirms that the degrader induces the ubiquitination of BTK.
-
Immunoprecipitation: Cells are treated with the BTK degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cell lysates are then incubated with an antibody against BTK to immunoprecipitate the BTK protein.
-
Western Blotting for Ubiquitin: The immunoprecipitated samples are then subjected to Western blot analysis using an antibody that recognizes ubiquitin. The presence of a high-molecular-weight smear indicates polyubiquitination of BTK.
Ternary Complex Formation Assay
This assay verifies the formation of the key ternary complex consisting of the BTK protein, the PROTAC, and the E3 ligase.
-
Co-immunoprecipitation: Cells are treated with the BTK degrader. Cell lysates are subjected to immunoprecipitation using an antibody against either BTK or a component of the E3 ligase (e.g., Cereblon).
-
Western Blotting: The immunoprecipitated samples are then analyzed by Western blotting for the presence of all three components of the ternary complex.
-
Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can also be used with purified proteins to quantitatively assess the binding affinities and cooperativity of ternary complex formation in a cell-free system.
Conclusion
The development of BTK degraders represents a significant advancement in the pursuit of more effective and durable therapies for B-cell malignancies. While this compound has demonstrated efficacy in degrading clinically relevant BTK mutants in preclinical models, next-generation degraders like NX-2127, NX-5948, and BGB-16673 have progressed into clinical trials, showing promising early results in patients. The data presented in this guide highlight the potent and, in some cases, selective activity of these molecules. The provided experimental methodologies offer a foundational understanding of the key assays used to characterize these novel therapeutics. Further research and clinical data will be crucial in determining the ultimate therapeutic potential and positioning of these BTK degraders in the treatment landscape.
References
Safety Operating Guide
Navigating the Disposal of L18I: A Guide to Safe and Compliant Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for the novel PROTAC L18I necessitates a cautious and informed approach to its disposal. Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols and waste management regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, synthesized from general principles of chemical and biological waste management for similar research compounds. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the manufacturer's SDS as soon as it is available.
Immediate Safety and Handling Precautions
Given that this compound is a potent, biologically active molecule designed to induce protein degradation, it should be handled with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common choice) when handling this compound in solid form or in solution.
Engineering Controls: All weighing and preparation of this compound solutions should be conducted in a certified chemical fume hood to prevent inhalation of the powder or aerosols.
Spill Management: In the event of a spill, immediately alert others in the area. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous chemical waste. For a solid spill, carefully scoop the material to avoid generating dust and place it in a sealed, labeled container. The spill area should then be decontaminated.
This compound Disposal Procedures
The proper disposal route for this compound and associated waste depends on its form and any potential biohazardous contamination. All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Description | Disposal Procedure |
| Unused Solid this compound | Pure, unadulterated this compound powder. | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the full chemical name ("this compound"), the quantity, and the date. |
| This compound Solutions | This compound dissolved in solvents (e.g., DMSO, ethanol). | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams. The label should list all chemical components and their approximate concentrations. |
| Contaminated Labware (Non-Sharps) | Pipette tips, microfuge tubes, flasks, etc., that have come into contact with this compound. | If not biologically contaminated, dispose of as solid hazardous chemical waste in a designated, labeled container. If biologically contaminated (e.g., from cell culture), the waste must first be decontaminated, typically by autoclaving if the materials are autoclavable, or by chemical disinfection before being disposed of as chemical waste. Consult your institutional biosafety guidelines. |
| Contaminated Sharps | Needles, syringes, scalpels, or glass items that have come into contact with this compound. | Place immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste. If also a biohazard, the container must be labeled accordingly and handled following institutional biosafety protocols, which may include autoclaving before final disposal. |
| Aqueous Waste from Cell Culture | Media from cells treated with this compound. | This is considered both a chemical and a potential biohazardous waste. The liquid should be decontaminated, often with a fresh 10% bleach solution for a sufficient contact time, and then collected as hazardous chemical waste. Do not pour down the drain. |
| Animal Carcasses and Bedding | Tissues, carcasses, and bedding from animals treated with this compound. | This is considered pathological waste and must be disposed of through your institution's approved pathological waste stream. This typically involves collection in specially marked bags and incineration. |
Experimental Protocols: General Decontamination of this compound-Containing Waste
While specific protocols for this compound are not available, a general procedure for decontaminating liquid biohazardous waste containing a chemical like this compound is as follows:
-
Preparation: Work within a biological safety cabinet. Prepare a fresh 10% solution of household bleach in water.
-
Application: Add the 10% bleach solution to the liquid waste to achieve a final concentration of at least 1% bleach.
-
Contact Time: Allow the mixture to sit for a minimum of 30 minutes to ensure adequate disinfection.
-
Collection: After disinfection, transfer the treated liquid to a designated hazardous chemical waste container.
-
Labeling: Ensure the container is properly labeled with all chemical constituents, including the neutralized bleach and the this compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for segregating and disposing of waste generated during research involving this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By following these guidelines, researchers can handle and dispose of this compound in a manner that ensures laboratory safety and environmental protection, building a foundation of trust in the responsible management of novel chemical entities. Always prioritize your institution's specific protocols and the forthcoming manufacturer's safety data sheet.
Essential Safety and Handling Protocols for L18I
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of L18I, a novel PROTAC (Proteolysis Targeting Chimera) degrader of Bruton's tyrosine kinase (BTK) mutants. Given that this compound is a potent, biologically active compound intended for research, and comprehensive toxicity data is not available, it is imperative to handle it with a high degree of caution. The following guidelines are based on best practices for handling potent research compounds and new chemical entities (NCEs) in a laboratory setting.
Understanding the Compound: this compound
This compound is a research compound designed to elicit a specific biological effect, targeting BTK for degradation.[1][2] While some suppliers ship it as a non-hazardous chemical, its pharmacological activity necessitates careful handling to prevent accidental exposure.[3] For potent compounds with unknown toxicity, it is prudent to implement rigorous safety measures.[2][3][4][5]
Personal Protective Equipment (PPE)
The primary goal of PPE is to protect the user from potential exposure through inhalation, skin contact, or eye contact. A risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection is used.[6]
Summary of Recommended Personal Protective Equipment for this compound
| Laboratory Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Chemical Splash Goggles | Double Nitrile Gloves | Full-coverage Lab Coat | Recommended (N95 or higher) |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Full-coverage Lab Coat | Not generally required if in fume hood |
| Cell Culture/In Vitro Assays | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Full-coverage Lab Coat | Not required |
| Spill Cleanup | Chemical Splash Goggles | Heavy-duty Nitrile Gloves | Disposable Gown/Coveralls | Recommended (N95 or higher) |
| Waste Disposal | Safety Glasses with Side Shields | Nitrile Gloves | Full-coverage Lab Coat | Not required |
Detailed PPE Recommendations:
-
Eye and Face Protection: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards should be worn at all times in the laboratory.[3] When handling the solid form of this compound or preparing concentrated solutions where there is a splash hazard, chemical splash goggles are required.[3][5]
-
Skin and Body Protection: A standard, full-coverage laboratory coat should be worn at all times. For procedures with a higher risk of contamination, such as handling larger quantities or cleaning spills, a disposable gown or coverall is recommended.[7] Open-toed shoes are not permitted in the laboratory.[3]
-
Hand Protection: Disposable nitrile gloves should be worn when handling this compound in any form. For handling the solid compound or concentrated solutions, double gloving is recommended to provide an extra layer of protection.[3][4][5] Gloves should be changed immediately if they become contaminated.
-
Respiratory Protection: While not typically required for handling small quantities of this compound in solution within a ventilated enclosure, respiratory protection (such as an N95 respirator) is recommended when weighing or otherwise handling the powdered form of the compound to prevent inhalation.[6]
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is critical for minimizing the risk of exposure to this compound.
Experimental Workflow:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Engineering Controls: All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[1][6]
-
Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Handling: Use caution when handling solutions of this compound to avoid splashes and aerosol generation.
-
Decontamination: After each procedure, thoroughly decontaminate the work area. The effectiveness of a decontamination solution should be determined, though a standard laboratory disinfectant followed by a water rinse may be appropriate for routine cleaning. For potent compounds, specific deactivation solutions may be necessary.[8]
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: Unused solid this compound and grossly contaminated materials (e.g., weigh boats, pipette tips) should be collected in a designated, sealed container labeled as "Hazardous Chemical Waste" for disposal through your institution's environmental health and safety office.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a sealed, labeled waste container. While some non-hazardous chemical waste may be suitable for drain disposal after neutralization, this is not recommended for a potent compound like this compound without explicit approval from your institution's safety office.[9][10][11]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of in the regular trash after defacing the label.[12]
-
Sharps: Needles and other sharps used for handling this compound solutions must be disposed of in a designated sharps container.
Always consult and follow your institution's specific guidelines for chemical waste disposal.
Visualized Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for safely handling potent research compounds of unknown toxicity like this compound.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. escopharma.com [escopharma.com]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
